JH-X-119-01 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3.ClH/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21;/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFHXMGSECIZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JH-X-119-01 Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-X-119-01 hydrochloride is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity and various disease pathologies. This technical guide elucidates the core mechanism of action of JH-X-119-01, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.
Core Mechanism of Action: Selective and Covalent Inhibition of IRAK1
JH-X-119-01 acts as a potent and selective inhibitor of IRAK1, a serine/threonine kinase integral to the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3][4] Its mechanism is distinguished by its covalent and irreversible binding to the IRAK1 enzyme.[3][5][6]
Mass spectrometry studies have confirmed that JH-X-119-01 irreversibly attaches to the cysteine 302 (C302) residue within the IRAK1 protein.[7][8] This covalent modification effectively blocks the kinase activity of IRAK1, thereby disrupting downstream signaling pathways.
The remarkable selectivity of JH-X-119-01 for IRAK1 over other kinases, particularly the closely related IRAK4, is a key feature.[2][3][4][7] While it potently inhibits IRAK1, it shows no significant inhibition of IRAK4 at concentrations up to 10 μM.[2][4][7][9] This selectivity is attributed to the structural differences in the ATP-binding pockets of the two kinases; the smaller front pocket of IRAK4 likely causes steric hindrance with JH-X-119-01.[7]
Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the potency, selectivity, and efficacy of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Metric | Value | Reference |
| IRAK1 | IC50 | 9 nM | [2][4][10][11] |
| IRAK4 | Inhibition | No inhibition up to 10 µM | [2][4][6][7] |
| YSK4 | IC50 | 57 nM | [2][6][7] |
| MEK3 | Inhibition | Off-target inhibition noted | [2][6][7] |
Table 2: Cellular Activity
| Cell Line | Treatment | Metric | Value | Reference |
| HBL-1 (ABC-DLBCL) | JH-X-119-01 | EC50 | 12.10 µM | [9][12] |
| WM, DLBCL, and lymphoma cell lines | JH-X-119-01 | EC50 | 0.59 - 9.72 µM | [10] |
| RAW 264.7 and THP-1 cells | 10 µM JH-X-119-01 + 100 ng/mL LPS | Effect | Decreased phosphorylation of IκBα and NF-κB-P65 | [1][2] |
| LPS-treated macrophages | 10 µM JH-X-119-01 | Effect | Decreased mRNA levels of IL-6 and TNF-α | [1][2][9] |
Table 3: In Vivo Efficacy in a Sepsis Model
| Animal Model | Dosage | Administration | Outcome | Reference |
| C57BL/6 mice (LPS-induced sepsis) | 5 mg/kg | Intraperitoneal injection for 5 days | 37.5% survival at day 5 (vs. 13.3% in vehicle) | [1][2] |
| C57BL/6 mice (LPS-induced sepsis) | 10 mg/kg | Intraperitoneal injection for 5 days | 56.3% survival at day 5 (vs. 13.3% in vehicle) | [1][2] |
Signaling Pathway
JH-X-119-01 primarily impacts the MyD88-dependent signaling pathway, which is crucial for the innate immune response. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4 and IRAK1, leading to the formation of the Myddosome complex. IRAK4 then phosphorylates and activates IRAK1. Activated IRAK1 subsequently interacts with TRAF6, initiating a cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like IL-6 and TNF-α. By selectively inhibiting IRAK1, JH-X-119-01 prevents these downstream events.
Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.
Experimental Protocols
In Vitro Western Blot Analysis for NF-κB Pathway Inhibition
This protocol details the methodology used to assess the effect of JH-X-119-01 on the phosphorylation of key proteins in the NF-κB pathway.
Objective: To determine if JH-X-119-01 inhibits LPS-induced phosphorylation of IκBα and NF-κB-p65.
Materials:
-
Cell Lines: RAW 264.7 and THP-1 cells[1]
-
Reagents: this compound, Lipopolysaccharide (LPS), cell lysis buffer, primary antibodies (anti-phospho-IκBα, anti-phospho-NF-κB-p65), secondary antibodies.
Procedure:
-
Cell Culture: Culture RAW 264.7 and THP-1 cells to the desired confluency.
-
Treatment:
-
Pre-treat cells with 10 µM JH-X-119-01 for a specified duration.
-
Stimulate the cells with 100 ng/mL LPS for 15 minutes to induce inflammation.[1]
-
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated IκBα and NF-κB-p65.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using a chemiluminescence detection system.
Caption: Experimental workflow for Western Blot analysis.
In Vivo Murine Sepsis Model
This protocol outlines the in vivo experiment to evaluate the therapeutic potential of JH-X-119-01 in a mouse model of sepsis.
Objective: To assess the effect of JH-X-119-01 on the survival of mice with LPS-induced sepsis.
Materials:
-
Animal Model: C57BL/6 male mice (20-22 g)[1]
-
Reagents: this compound, Lipopolysaccharide (LPS), vehicle solution.
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the laboratory conditions.
-
Sepsis Induction: Induce sepsis by intraperitoneally injecting mice with 20 mg/kg LPS.[1]
-
Treatment Groups:
-
Drug Administration: Administer JH-X-119-01 or vehicle via intraperitoneal injection daily for 5 days.[1]
-
Monitoring: Monitor the survival of the mice daily for the duration of the experiment.
-
Data Analysis: Analyze the survival data to determine the efficacy of JH-X-119-01.
Caption: Workflow for the in vivo murine sepsis model.
Therapeutic Potential and Future Directions
The potent and selective inhibition of IRAK1 by JH-X-119-01 positions it as a promising therapeutic candidate for a range of inflammatory diseases and cancers. Its efficacy in a preclinical sepsis model highlights its potential in treating acute inflammatory conditions.[1][2]
Furthermore, JH-X-119-01 has demonstrated cytotoxic activity in B-cell lymphoma cell lines expressing mutated MYD88, a key signaling adaptor in the IRAK pathway.[7][8][11][12] Notably, co-treatment with the BTK inhibitor ibrutinib resulted in synergistic tumor cell killing, suggesting a potential combination therapy strategy for these malignancies.[5][7][8][11][12]
Future research should focus on further elucidating the off-target effects, optimizing the pharmacokinetic and pharmacodynamic properties, and exploring the full therapeutic window of JH-X-119-01 in various disease models. Its high selectivity makes it a valuable tool for dissecting the specific roles of IRAK1 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JH-X-119-01 - MedChem Express [bioscience.co.uk]
- 5. medkoo.com [medkoo.com]
- 6. JH-X-119-01 | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 12. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
JH-X-119-01 Hydrochloride: A Technical Guide to its Interaction with the IRAK1 Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective, covalent inhibitor JH-X-119-01 hydrochloride and its interaction with the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document details the binding characteristics, the relevant signaling pathway, and comprehensive experimental protocols for the assays cited.
Executive Summary
JH-X-119-01 is a potent and highly selective covalent inhibitor of IRAK1, a critical serine/threonine kinase in the innate immune signaling pathway.[1][2][3] Dysregulation of IRAK1 is implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target.[4][5][6] JH-X-119-01 demonstrates significant potential in preclinical models by irreversibly binding to a specific cysteine residue within the IRAK1 kinase domain, leading to the suppression of downstream inflammatory signaling.[1][2][7] This guide serves as a technical resource for researchers engaged in the study of IRAK1 inhibition and the development of related therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in relation to IRAK1.
Table 1: Biochemical Activity and Selectivity
| Parameter | Value | Kinase | Notes |
| IC50 | 9 nM[3][8][9] | IRAK1 | Apparent IC50 in a biochemical assay. |
| IC50 | 9.3 nM[2] | IRAK1 | |
| Selectivity | >10 µM[2][3][8] | IRAK4 | Demonstrates high selectivity over the related kinase IRAK4. |
| Covalent Binding Site | Cysteine 302 (C302)[1][2][7] | IRAK1 | Irreversibly labels IRAK1 at this residue. |
Table 2: Cellular Activity
| Parameter | Cell Line | Value | Notes |
| EC50 | MYD88 mutated WM, DLBCL, and lymphoma cell lines | 0.59 - 9.72 µM[3][9] | Demonstrates antiproliferative effects in cancer cell lines with activating MYD88 mutations. |
| EC50 | HBL-1 (ABC-DLBCL cell line) | 12.10 µM[4] | Shows moderate cell-killing effects. |
IRAK1 Signaling Pathway and Mechanism of Action of JH-X-119-01
IRAK1 is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial for the innate immune response.[5][6][10] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK family members, including IRAK1 and IRAK4.[1] IRAK4, an upstream kinase, phosphorylates and activates IRAK1.[6] Activated IRAK1 then dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways.[10][11] This cascade results in the production of pro-inflammatory cytokines.[10]
JH-X-119-01 exerts its inhibitory effect by covalently binding to Cysteine 302 in the ATP binding pocket of IRAK1.[1][2][7] This irreversible binding blocks the kinase activity of IRAK1, thereby preventing the phosphorylation of its downstream substrates and inhibiting the subsequent activation of NF-κB and other inflammatory signaling pathways.[12]
References
- 1. IRAK1 Kinase Enzyme Activity Assay Kit [discoverx.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. img.abclonal.com [img.abclonal.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
JH-X-119-01 Hydrochloride: A Technical Guide to the Covalent Inhibition of IRAK1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document details the mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for researchers working on IRAK1-targeted drug discovery and development.
Core Concepts and Mechanism of Action
JH-X-119-01 is a novel small molecule designed as a highly selective, irreversible inhibitor of IRAK1, a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of this pathway is implicated in various inflammatory diseases and certain cancers, particularly those with MyD88 mutations.[1]
The inhibitor features an acrylamide "warhead" that covalently modifies a specific cysteine residue within the ATP binding pocket of IRAK1.[1] This irreversible binding leads to the sustained inhibition of IRAK1's kinase activity, thereby blocking downstream signaling cascades, including the activation of NF-κB.[2][3]
Covalent Binding Site
Mass spectrometry analysis has definitively identified Cysteine 302 (Cys302) as the primary site of covalent modification by JH-X-119-01.[1][4] A minor labeling of Cysteine 307 (approximately 5%) has also been observed.[1] This targeted covalent inhibition is crucial for the high potency and prolonged duration of action of the compound.
Quantitative Data
The following tables summarize the key quantitative data for JH-X-119-01, providing a clear comparison of its biochemical potency, kinase selectivity, and cellular activity.
Table 1: Biochemical Activity of JH-X-119-01 [1][5][6]
| Target | IC50 (nM) | Notes |
| IRAK1 | 9 | Potent and primary target. |
| IRAK4 | >10,000 | Demonstrates high selectivity over IRAK4. |
| YSK4 | 57 | Identified as a minor off-target kinase. |
| MEK3 | Not Determined | Identified as a potential off-target, but biochemical assays were not readily available. |
Table 2: Kinome Selectivity of JH-X-119-01 [1]
| Parameter | Value | Concentration | Notes |
| KINOMEScan Selectivity Score (S(10)) | 0.01 | 1 µM | An S-score of 0.01 indicates exceptional kinome-wide selectivity, with only two off-target kinases (YSK4 and MEK3) identified out of a panel of 468 kinases. |
Table 3: Cellular Activity of JH-X-119-01 in MYD88-Mutated Cell Lines [5][7]
| Cell Line | Cancer Type | EC50 (µM) |
| BCWM.1 | Waldenström's Macroglobulinemia (WM) | 0.59 - 9.72 |
| TMD8 | ABC Subtype Diffused Large B-cell Lymphoma (DLBCL) | 0.59 - 9.72 |
| Other Lymphoma Cell Lines | Lymphoma | 0.59 - 9.72 |
Table 4: In Vivo Efficacy of JH-X-119-01 in a Mouse Model of LPS-Induced Sepsis [2][7]
| Treatment Group | Dosage | Survival Rate (Day 5) |
| Vehicle Control | - | 13.3% |
| JH-X-119-01 | 5 mg/kg | 37.5% |
| JH-X-119-01 | 10 mg/kg | 56.3% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of JH-X-119-01.
IRAK1 Signaling Pathway and Point of Inhibition
Caption: IRAK1 signaling cascade and the inhibitory action of JH-X-119-01.
Experimental Workflow for Determining Covalent Modification
Caption: Workflow for identifying the covalent binding site of JH-X-119-01 on IRAK1.
Logic Diagram for Synergistic Effect with Ibrutinib
Caption: Rationale for the synergistic anti-tumor effect of JH-X-119-01 and ibrutinib.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of JH-X-119-01.
IRAK1 Biochemical Assay (IC50 Determination)
Objective: To determine the in vitro potency of JH-X-119-01 in inhibiting IRAK1 kinase activity.
Materials:
-
Recombinant human IRAK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of JH-X-119-01 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add a solution of IRAK1 enzyme and MBP substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for IRAK1.
-
Incubate the plate at 30°C for a fixed time point (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (EC50 Determination)
Objective: To assess the cytotoxic or anti-proliferative effect of JH-X-119-01 on cancer cell lines.
Materials:
-
MYD88-mutated lymphoma cell lines (e.g., BCWM.1, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Ibrutinib (for synergy studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or white-walled cell culture plates
-
DMSO for formazan solubilization (for MTT assay)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize.
-
Prepare serial dilutions of JH-X-119-01 (and ibrutinib for synergy studies) in complete culture medium.
-
Treat the cells with the diluted compounds or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Calculate the percent cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a dose-response curve.
-
For synergy studies, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.
Western Blot Analysis of IRAK1 Signaling
Objective: To determine the effect of JH-X-119-01 on the phosphorylation of IRAK1 and downstream signaling proteins.
Materials:
-
RAW 264.7 or THP-1 cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-IRAK1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of JH-X-119-01 or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
In Vivo LPS-Induced Sepsis Model
Objective: To evaluate the in vivo efficacy of JH-X-119-01 in a mouse model of systemic inflammation.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline or appropriate vehicle for injection
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle control, JH-X-119-01 at different doses).
-
Administer JH-X-119-01 or vehicle via an appropriate route (e.g., intraperitoneal injection). The timing of administration relative to the LPS challenge should be optimized (e.g., 1 hour prior to LPS).
-
Induce sepsis by administering a lethal or sub-lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal or intravenous injection.
-
Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, body temperature) at regular intervals for a specified period (e.g., 5-7 days).
-
In separate cohorts, blood and tissue samples can be collected at various time points post-LPS challenge to measure inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA, and to assess organ damage by histology.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests. Analyze other quantitative data using appropriate statistical tests (e.g., t-test, ANOVA).
References
- 1. 1,4-Naphthoquinone Is a Potent Inhibitor of IRAK1 Kinases and the Production of Inflammatory Cytokines in THP-1 Differentiated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iwmf.com [iwmf.com]
- 3. researchgate.net [researchgate.net]
- 4. JH-X-119-01 | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 6. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of JH-X-119-01 Hydrochloride: A Covalent IRAK1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JH-X-119-01 hydrochloride is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key serine/threonine kinase in the innate immune signaling pathway.[1][2][3][4][5][6][7][8][9] Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and certain cancers, making it an attractive therapeutic target.[9] JH-X-119-01 distinguishes itself by forming an irreversible covalent bond with a specific cysteine residue (Cys302) in the IRAK1 kinase domain, leading to sustained inhibition.[2][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of JH-X-119-01, detailing the quantitative data, experimental protocols, and the underlying signaling pathways.
Structure-Activity Relationship (SAR)
The development of JH-X-119-01 stemmed from the optimization of a dual IRAK1/JNK inhibitor, aiming to enhance selectivity for IRAK1.[4] The core scaffold of JH-X-119-01 features a substituted picolinamide moiety linked to a benzamide core, which in turn is appended with an acrylamide "warhead" responsible for the covalent interaction. The SAR studies on JH-X-119-01 and its analogs have revealed critical structural features governing its potency and selectivity.
Quantitative SAR Data
The following table summarizes the biochemical and cellular activities of JH-X-119-01 and its key analogs. The data highlights the importance of the acrylamide warhead and the specific regioisomeric arrangement of the linker for optimal IRAK1 inhibition.
| Compound | IRAK1 IC50 (nM) | IRAK4 IC50 (nM) | Labeling Site | OCI-LY19 EC50 (µM) | OCI-Ly3 EC50 (µM) |
| JH-X-119-01 (1) | 9 | >10,000 | Cys302 | 0.59 | 9.72 |
| Analog 2 (1,4-1,4 regioisomer) | 47 | >10,000 | Cys307 | >1000 | >1000 |
| Analog 3 | 55 | >10,000 | Cys302 & Cys307 (3:1) | >1000 | >1000 |
| Analog 4 (1,3-1,3 regioisomer) | 25 | >10,000 | Cys302 | - | - |
| Analog 5 (reversible analog) | 259 | >10,000 | N/A | >1000 | >1000 |
| Analog 6 (with dimethylamino group) | 52 | >10,000 | N/A | - | - |
Data compiled from Hatcher et al., 2020.[4]
Key Observations from SAR Data:
-
Covalent Inhibition is Crucial: The reversible analog of JH-X-119-01 (compound 5), where the acrylamide is replaced with a propyl amide, exhibited a significant loss in potency, underscoring the importance of the covalent bond formation for IRAK1 inhibition.[10]
-
Regioisomeric Effects: The positioning of the substituents on the benzamide linker plays a critical role in both potency and the site of covalent modification. The 1,4-1,4 regioisomer (compound 2) was less potent and selectively labeled Cys307, while the 1,3-1,3 regioisomer (compound 4) was more potent than compound 2 and preferentially labeled Cys302, similar to JH-X-119-01.[4]
-
High Selectivity over IRAK4: JH-X-119-01 and its analogs demonstrate exceptional selectivity for IRAK1 over the closely related kinase IRAK4.[3][4][7] This is attributed to the smaller ATP-binding pocket of IRAK4, which likely creates a steric clash with the inhibitor.[4]
-
Cellular Potency: JH-X-119-01 displayed moderate to potent cytotoxic effects in various B-cell lymphoma cell lines expressing the MYD88 mutation, with EC50 values in the micromolar range.[3][4]
Signaling Pathway and Experimental Workflows
IRAK1 Signaling Pathway
JH-X-119-01 exerts its effects by inhibiting the IRAK1 signaling cascade, which is a central component of the MyD88-dependent pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). Upon ligand binding to these receptors, MyD88 recruits and activates IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then autophosphorylates and dissociates from the receptor complex to interact with TRAF6, leading to the activation of downstream transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines like IL-6 and TNF-α. By covalently binding to IRAK1, JH-X-119-01 prevents its activation and subsequent downstream signaling.
Caption: IRAK1 Signaling Pathway Inhibition by JH-X-119-01.
Experimental Workflow: IRAK1 Kinase Assay
The biochemical potency of JH-X-119-01 and its analogs against IRAK1 is typically determined using an in vitro kinase assay. The following diagram illustrates a general workflow for such an assay.
Caption: General Workflow for an IRAK1 Biochemical Kinase Assay.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of JH-X-119-01.
In Vitro IRAK1 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against IRAK1.
-
Methodology:
-
Recombinant human IRAK1 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a substrate (e.g., myelin basic protein) and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a luminescent signal.
-
The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of compounds in causing cell death in cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., OCI-LY19, OCI-Ly3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells.
-
The luminescent signal is read using a plate reader.
-
The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Murine Sepsis Model
-
Objective: To evaluate the in vivo efficacy of JH-X-119-01 in a model of sepsis.
-
Methodology (LPS-induced Sepsis):
-
Mice are administered a lethal dose of lipopolysaccharide (LPS) via intraperitoneal injection to induce a systemic inflammatory response characteristic of sepsis.
-
The test compound, this compound, is administered to the mice at various doses (e.g., 5 mg/kg and 10 mg/kg) either before or after the LPS challenge.
-
A control group receives a vehicle.
-
Survival of the mice is monitored over a period of several days.
-
In some studies, secondary endpoints such as cytokine levels in the plasma or peritoneal fluid, and organ damage (e.g., lung injury) are assessed.
-
Conclusion
This compound represents a significant advancement in the development of selective IRAK1 inhibitors. Its covalent mechanism of action provides potent and sustained inhibition of the target kinase. The structure-activity relationship studies have clearly defined the key molecular features required for its high potency and selectivity. The acrylamide warhead and the specific arrangement of the linker are critical for its covalent interaction with Cys302 of IRAK1. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for inflammatory diseases and certain types of cancer. Further optimization of this chemical scaffold could lead to the development of clinical candidates with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iwmf.com [iwmf.com]
- 3. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of interleukin-1 receptor-associated kinase 1 ameliorates lipopolysaccharide-induced sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Author Guidelines [researcher-resources.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Medicinal Chemistry: From Targets to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
JH-X-119-01 Hydrochloride: An In-Depth Technical Profile of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the kinase selectivity profile of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The information presented herein is intended to support further research and development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.
Executive Summary
This compound is a highly selective inhibitor of IRAK1, a serine/threonine kinase crucial to innate immune signaling.[1][2][3] It demonstrates exceptional potency for IRAK1 with an apparent IC50 of 9 nM.[1][3][4][5] Notably, it exhibits no inhibitory activity against the closely related kinase IRAK4 at concentrations up to 10 µM.[1][3][5][6] A broad kinase panel screening revealed off-target inhibition of only two other kinases, YSK4 and MEK3, highlighting its specificity.[1][5][6] The compound's mechanism of action involves the irreversible covalent modification of Cysteine 302 in IRAK1.[6] This high selectivity makes JH-X-119-01 a valuable tool for studying IRAK1-mediated signaling and a promising candidate for therapeutic development, particularly in the context of MYD88-mutated B-cell lymphomas.[1][6]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the quantitative data on the inhibitory activity of this compound against various kinases.
| Kinase Target | Inhibition Metric | Value | Notes |
| Primary Target | |||
| IRAK1 | IC50 | 9 nM | Potent and primary target.[1][3][4][5] |
| Closely Related Kinase | |||
| IRAK4 | % Inhibition @ 10 µM | No inhibition | Demonstrates high selectivity over IRAK4.[1][3][5][6] |
| Off-Target Kinases | |||
| YSK4 (MAP3K19) | IC50 | 57 nM | Identified as an off-target.[1][3][5] |
| MEK3 (MAP2K3) | % Inhibition @ 1 µM | Inhibition observed | Biochemical IC50 not determined at the time of initial publication.[1][5] |
| Overall Selectivity | |||
| KINOMEscan | S(10) @ 1 µM | 0.01 | An exceptional selectivity score, indicating a very low number of off-target interactions.[1][5] |
Experimental Protocols
This section details the methodologies for the key experiments used to determine the kinase selectivity profile of JH-X-119-01.
Biochemical Kinase Inhibition Assay (IC50 Determination)
A representative protocol for determining the half-maximal inhibitory concentration (IC50) for IRAK1 and YSK4 would typically utilize a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay.
Objective: To quantify the enzymatic activity of a kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is first performed, after which a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase-luciferin reaction to produce a luminescent signal directly proportional to the amount of ADP produced and thus the kinase activity.[7][8][9]
Materials:
-
Recombinant human kinase (e.g., IRAK1, YSK4)
-
Kinase-specific substrate
-
ATP
-
This compound (serially diluted)
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White opaque multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions or vehicle control.
-
Add the kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final reaction volume is typically 5-20 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence data is normalized to controls (0% and 100% inhibition). The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
KINOMEscan™ Selectivity Profiling
This competition binding assay is used to determine the binding affinity of a test compound against a large panel of kinases, providing a broad overview of its selectivity.
Objective: To assess the selectivity of a compound by quantifying its binding interactions with a comprehensive panel of kinases.
Principle: The assay is based on a competition binding format. A kinase-tagged phage, a test compound, and an immobilized ligand are the three main components. The test compound competes with the immobilized ligand for binding to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag on the phage. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[5][10][11]
Materials:
-
This compound
-
KINOMEscan™ kinase panel (a diverse set of purified kinases)
-
Immobilized ligands on a solid support
-
Kinase-tagged T7 phage
-
qPCR reagents
Procedure:
-
Assay Setup: Kinases from the panel are individually incubated with the kinase-tagged phage, the immobilized ligand, and a fixed concentration of JH-X-119-01 (e.g., 1 µM).
-
Competition Binding: The mixture is allowed to reach equilibrium. If JH-X-119-01 binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the phage DNA tag.
-
Data Analysis: The results are typically reported as "percent of control," where the control is a DMSO vehicle. A low percentage indicates strong inhibition of the kinase-ligand interaction. The selectivity score (S-score) is calculated based on the number of kinases that are potently inhibited at a given concentration, providing a quantitative measure of selectivity.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways involving the primary target and off-target kinases of JH-X-119-01.
Caption: IRAK1 Signaling Pathway and the Point of Inhibition by JH-X-119-01.
Caption: General MAPK Signaling Cascade Highlighting Off-Target Inhibition by JH-X-119-01.
Experimental Workflow
Caption: Workflow for Determining Kinase Inhibition Profile of JH-X-119-01.
References
- 1. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. IRAK1 - Wikipedia [en.wikipedia.org]
- 7. ADP-Glo™ Kinase Assay [promega.kr]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. chayon.co.kr [chayon.co.kr]
Unveiling the Off-Target Profile of JH-X-119-01 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the off-target effects of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Understanding the off-target profile of a compound is critical for assessing its safety, predicting potential side effects, and elucidating its complete mechanism of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways.
Executive Summary
JH-X-119-01 is a highly selective kinase inhibitor, primarily targeting IRAK1 with a reported IC50 of 9 nM.[1][2][3] Kinome-wide screening has revealed a very clean off-target profile, with significant inhibition observed for only two other kinases: YSK4 (also known as MAP3K19) and MEK3 (also known as MAP2K3).[1][2][3] The compound demonstrates exceptional selectivity against the closely related IRAK4, showing no inhibition at concentrations up to 10 µM.[1][2][3] This high degree of selectivity is reflected in its KINOMEscan selectivity score (S(10)) of 0.01 at a 1 µM concentration, indicating that it interacts with a very small fraction of the human kinome.[1][2] Information regarding off-target effects on non-kinase proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, is not extensively available in the public domain.
Quantitative Off-Target Activity
The known on-target and off-target activities of JH-X-119-01 are summarized in the table below. This data is crucial for understanding the compound's potency and selectivity.
| Target | Target Type | Activity | Value | Species | Notes | Reference |
| IRAK1 | Serine/Threonine Kinase (On-Target) | IC50 | 9 nM | Human | Covalent Inhibition | [1][2][3] |
| YSK4 (MAP3K19) | Serine/Threonine Kinase (Off-Target) | IC50 | 57 nM | Human | Likely reversible binding | [1][2][3] |
| MEK3 (MAP2K3) | Serine/Threonine Kinase (Off-Target) | Inhibition | Not Determined | Human | Biochemical assay not commercially available at the time of original publication. | [1][2] |
| IRAK4 | Serine/Threonine Kinase | Inhibition | >10 µM | Human | No significant inhibition observed. | [1][2][3] |
Implicated Signaling Pathways
The off-target activities of JH-X-119-01 on YSK4 and MEK3 suggest potential modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. The following diagrams illustrate the canonical pathways of the on-target IRAK1 and the off-target kinases.
References
JH-X-119-01 Hydrochloride: A Technical Whitepaper on a Selective IRAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-X-119-01 hydrochloride (CAS Number: 2591344-30-6) is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity and various inflammatory diseases. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, and key experimental data. Detailed experimental protocols for its evaluation and diagrams of the relevant signaling pathways are included to support further research and development efforts.
Chemical and Physical Properties
This compound is a light yellow to yellow solid compound. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 2591344-30-6 |
| Molecular Formula | C₂₅H₂₁ClN₆O₃ |
| Molecular Weight | 488.93 g/mol |
| Appearance | Light yellow to yellow solid |
| SMILES | O=C(C=C)NC1=CC=CC(C(NC2=CC=C(NC(C3=NC(C4=CC=NN4)=CC=C3)=O)C=C2)=O)=C1.Cl |
| Purity | ≥98% |
| Solubility | DMSO: ≥ 90 mg/mL |
| Storage | Powder: 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. |
Mechanism of Action
JH-X-119-01 is a covalent inhibitor that selectively targets IRAK1.[1] It forms an irreversible bond with cysteine 302 (C302) in the IRAK1 kinase domain.[1][2] This targeted action blocks the downstream signaling cascade initiated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[1] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, including certain B-cell lymphomas.[1][3] Specifically, in MYD88-mutated B-cell lymphomas, IRAK1 signaling is crucial for tumor cell survival and proliferation.[1][2] By inhibiting IRAK1, JH-X-119-01 effectively suppresses the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like IL-6 and TNFα.[2][4]
Signaling Pathway
The diagram below illustrates the signaling pathway modulated by JH-X-119-01. Upon activation of TLRs or IL-1R, the adaptor protein MyD88 recruits IRAK4 and IRAK1, leading to the formation of the Myddosome complex. This complex initiates a signaling cascade that results in the phosphorylation and activation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. JH-X-119-01 selectively inhibits IRAK1, thereby disrupting this inflammatory cascade.
Preclinical Data
In Vitro Activity
JH-X-119-01 demonstrates high potency and selectivity for IRAK1. It inhibits IRAK1 biochemically with an IC₅₀ of 9 nM, while showing no significant inhibition of the closely related kinase IRAK4 at concentrations up to 10 µM.[5][6] The compound has also shown cytotoxic effects in various cancer cell lines, particularly those with MYD88 mutations.[1]
| Parameter | Cell Line/Assay | Value | Reference |
| IC₅₀ (IRAK1) | Biochemical Assay | 9 nM | [5][7] |
| IC₅₀ (IRAK4) | Biochemical Assay | >10 µM | [1][5] |
| IC₅₀ (YSK4) | Dose Response Analysis | 57 nM | [1][5] |
| EC₅₀ | MYD88-mutated WM, DLBCL, and lymphoma cells | 0.59 - 9.72 µM | [1][5] |
In Vivo Efficacy
In a mouse model of lipopolysaccharide (LPS)-induced sepsis, intraperitoneal administration of this compound demonstrated a significant dose-dependent increase in survival rates.[4]
| Animal Model | Treatment | Dosage | Survival Rate (Day 5) | Reference |
| C57BL/6 Mice (LPS-induced sepsis) | Vehicle | - | 13.3% | [4] |
| C57BL/6 Mice (LPS-induced sepsis) | JH-X-119-01 HCl | 5 mg/kg | 37.5% | [4] |
| C57BL/6 Mice (LPS-induced sepsis) | JH-X-119-01 HCl | 10 mg/kg | 56.3% | [4] |
Experimental Protocols
In Vitro Western Blot Analysis for NF-κB Phosphorylation
This protocol describes the assessment of JH-X-119-01's effect on LPS-induced NF-κB phosphorylation in macrophage cell lines.
Workflow Diagram:
Methodology:
-
Cell Culture: RAW 264.7 or THP-1 cells are cultured to an appropriate density.
-
Pre-treatment: Cells are pre-incubated with 10 µM this compound for 15 minutes.[4]
-
Stimulation: Cells are then stimulated with 100 ng/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.[4]
-
Cell Lysis: After stimulation, cells are washed and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα and phosphorylated NF-κB-p65, followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an appropriate detection reagent, and the band intensities are quantified to determine the level of protein phosphorylation.
In Vivo Murine Model of Sepsis
This protocol outlines the in vivo evaluation of this compound in a mouse model of LPS-induced sepsis.
Methodology:
-
Animal Model: Male C57BL/6 mice (20-22 g) are used for the study.[4]
-
Treatment Groups: Mice are divided into three groups: a vehicle control group, a 5 mg/kg this compound group, and a 10 mg/kg this compound group.[4]
-
Drug Administration: this compound is administered via intraperitoneal injection daily for 5 days.[4]
-
Induction of Sepsis: Sepsis is induced by a single intraperitoneal injection of 20 mg/kg LPS.[4]
-
Monitoring: Survival of the mice is monitored and recorded daily for a period of 5 days.[4]
In Vivo Formulation Preparation:
A common formulation for in vivo studies involves a multi-solvent system to ensure solubility and bioavailability.
Solvent System:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation Steps:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume and concentration. The resulting solution should be prepared fresh daily.[8]
Conclusion
This compound is a highly selective and potent covalent inhibitor of IRAK1 with promising therapeutic potential for a range of inflammatory diseases and MYD88-mutated cancers. Its well-defined mechanism of action and demonstrated efficacy in preclinical models make it a valuable tool for further investigation and a strong candidate for clinical development. The data and protocols presented in this guide are intended to facilitate ongoing research into the therapeutic applications of this novel compound.
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JH-X-119-01 - MedChem Express [bioscience.co.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Understanding the role of IRAK1 in MYD88 mutated lymphomas
An In-Depth Technical Guide to the Role of IRAK1 in MYD88 Mutated Lymphomas
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Myeloid Differentiation primary response 88 (MYD88) gene, particularly the recurrent L265P substitution, are defining molecular features in a significant subset of B-cell lymphomas, including Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Waldenström's Macroglobulinemia (WM).[1] These gain-of-function mutations create a state of constitutive signaling that is critical for lymphoma cell survival and proliferation.[2][3] Central to this oncogenic signaling cascade is the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a serine/threonine kinase that functions as both a critical enzyme and an essential scaffold protein. This guide provides a detailed examination of IRAK1's structure, its role in the aberrant signaling pathway driven by mutant MYD88, the downstream consequences of its activation, and its emergence as a compelling therapeutic target. We will delve into the quantitative data from key preclinical studies, outline relevant experimental protocols, and visualize the complex molecular interactions that underpin IRAK1's function in these malignancies.
IRAK1: Structure and Canonical Function
IRAK1 is a key mediator in innate immune signaling, transducing signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4][5] Structurally, the protein is composed of several key domains: an N-terminal death domain (DD) responsible for its interaction with the adaptor protein MYD88, a central kinase domain that confers its enzymatic activity, and a C-terminal domain involved in downstream interactions.[4][5]
In a normal physiological response, ligand binding to a TLR or IL-1R triggers the recruitment of MYD88.[6] This event initiates the assembly of a larger signaling complex known as the Myddosome, which recruits IRAK family members.[6][7] The upstream kinase, IRAK4, is first recruited and activated, which in turn phosphorylates and activates IRAK1.[8][9] Activated IRAK1 then dissociates from the receptor complex to interact with downstream effectors like TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1, driving inflammatory responses.[8][9]
The MYD88 L265P Mutation: A Paradigm of Constitutive Activation
The L265P mutation in the Toll/Interleukin-1 Receptor (TIR) domain of MYD88 induces a conformational change that promotes the spontaneous, ligand-independent oligomerization of the MYD88 protein.[10] This aberrant self-assembly nucleates the formation of a stable Myddosome complex, leading to the constitutive recruitment and activation of IRAK4 and IRAK1.[2][10]
In cells harboring the MYD88 L265P mutation, IRAK1 is found in a hyperphosphorylated state.[2][11] This is a direct consequence of the persistent kinase activity of IRAK4 within the constitutively assembled Myddosome.[2][3] This chronic activation of IRAK1 serves as the critical node that relays pro-survival signals downstream.
Downstream Pro-Survival Pathways Driven by IRAK1
The persistent signaling emanating from the mutant MYD88-IRAK1 axis sustains the malignant phenotype by activating several key pro-survival pathways.
-
NF-κB Activation: IRAK1 is a critical mediator of NF-κB activation downstream of MYD88 L265P.[11] Activated IRAK1 associates with and activates TRAF6, which in turn initiates a cascade leading to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate to the nucleus and drive the expression of anti-apoptotic and proliferative genes.[12][13]
-
JAK/STAT3 Signaling: The MYD88-IRAK1 pathway drives the secretion of cytokines, notably IL-6 and IL-10.[2] These cytokines then act in an autocrine and paracrine manner to activate the JAK/STAT3 pathway, a critical survival pathway in ABC-DLBCL.[2][14] Inhibition of IRAK1/4 has been shown to diminish the phosphorylation of STAT3.[2][12]
IRAK1's Dual Role: Kinase versus Scaffolding Function
A critical finding in the study of MYD88-mutated lymphomas is the differential requirement for the enzymatic versus the structural function of IRAK family members. While the kinase activity of IRAK4 is essential for the survival of ABC-DLBCL cells, the kinase activity of IRAK1 appears to be dispensable.[11][15][16] Studies have shown that a kinase-dead version of IRAK1 can rescue the viability of ABC-DLBCL cells following the knockdown of endogenous IRAK1.[11][15]
This suggests that the primary role of IRAK1 in this context is as a scaffold protein , facilitating the assembly of downstream signaling complexes.[15][17] This distinction has profound implications for drug development, suggesting that simply inhibiting IRAK1's kinase activity may be insufficient. Therapeutic strategies aimed at degrading the entire IRAK1 protein, thereby eliminating its scaffolding function, may be more effective.[15][17]
Therapeutic Targeting of IRAK1
The dependency of MYD88-mutated lymphomas on the IRAK1 signaling node makes it an attractive therapeutic target. Several strategies are under investigation:
-
Dual IRAK1/4 Inhibitors: Small molecules that inhibit the kinase activity of both IRAK1 and IRAK4 have shown efficacy in killing ABC-DLBCL cell lines.[8][18]
-
Selective IRAK1 Inhibitors: To dissect the specific role of IRAK1 and potentially reduce off-target effects, highly selective IRAK1 inhibitors have been developed. The covalent inhibitor JH-X-119-01, for instance, irreversibly binds to Cys302 of IRAK1 and demonstrates potent biochemical inhibition and anti-proliferative effects in MYD88-mutated lymphoma cells.[19][20]
-
IRAK1 Degraders: Given the crucial scaffolding function of IRAK1, Proteolysis-Targeting Chimeras (PROTACs) that induce the targeted degradation of the IRAK1 protein represent a promising therapeutic avenue.[15][17] These agents have shown potent anti-proliferative effects at low nanomolar concentrations in ABC-DLBCL cells.[17]
-
Combination Therapies: Preclinical studies have demonstrated strong synergy between IRAK1 inhibition and BTK inhibition (e.g., with ibrutinib).[8][21] While ibrutinib effectively suppresses BTK-driven signaling, IRAK1 signaling often persists, representing a mechanism of incomplete response.[20] Dual targeting of both pathways leads to more robust apoptosis and tumor cell killing.[8][20]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies targeting IRAK1 in MYD88-mutated lymphoma models.
Table 1: Activity of Selective IRAK1 Inhibitors and Degraders
| Compound | Type | Target(s) | Cell Line (MYD88 Status) | Endpoint | Value | Reference(s) |
|---|---|---|---|---|---|---|
| JH-X-119-01 | Covalent Inhibitor | IRAK1 | BCWM.1 (L265P) | Cellular EC50 | ~2-5 µM | [19] |
| JH-X-119-01 | Covalent Inhibitor | IRAK1 | HBL-1 (L265P) | Cellular EC50 | 12.1 µM | [22] |
| JH-X-119-01 | Covalent Inhibitor | IRAK1 | IRAK1 Enzyme | Biochemical IC50 | 9.3 nM | [20] |
| JNJ-1013 | Degrader (PROTAC) | IRAK1 | HBL-1 (L265P) | Degradation DC50 | 3 nM | [17] |
| IRAK1/4 Inhibitor I | Inhibitor | IRAK1/4 | ABC-DLBCL lines | Viability | Kills ABC, not GCB lines |[8][11] |
Table 2: Pharmacokinetics of a Selective IRAK1 Inhibitor
| Compound | Administration | Cmax | Half-life (t½) | Clearance | Reference(s) |
|---|
| JH-X-119-01 | IV (in vivo) | 9.95 µM | 1.61 hours | 18.84 mL/min/kg |[20] |
Key Experimental Protocols
The following methodologies are central to investigating the IRAK1 signaling pathway in MYD88-mutated lymphomas.
1. Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
-
Objective: To demonstrate the physical association between mutant MYD88 and IRAK family proteins.
-
Methodology:
-
Lyse lymphoma cells (e.g., OCI-Ly3) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear lysates with protein A/G-agarose beads.
-
Incubate the lysate with an antibody specific to the bait protein (e.g., anti-MYD88).
-
Capture the antibody-protein complexes using protein A/G-agarose beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-IRAK1, anti-IRAK4).[2][11]
-
2. Western Blotting for Phosphorylation and Protein Levels
-
Objective: To detect the phosphorylation status of IRAK1 and downstream targets (e.g., IκBα, STAT3) and changes in total protein levels.
-
Methodology:
-
Prepare whole-cell lysates from lymphoma cells treated with or without an IRAK1 inhibitor.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-IRAK1 (Thr209), anti-total-IRAK1, anti-phospho-STAT3).[12][23]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[23]
-
3. Lentiviral shRNA-mediated Gene Knockdown
-
Objective: To assess the dependency of lymphoma cells on IRAK1 for survival.
-
Methodology:
-
Transduce MYD88-mutated lymphoma cells (e.g., Jurkat, BCWM.1) with lentiviral particles expressing either a non-targeting control shRNA or an shRNA targeting IRAK1.[20][24]
-
Select for transduced cells using an appropriate marker (e.g., puromycin).
-
Confirm knockdown of IRAK1 protein expression by Western blotting.
-
Assess the biological consequences, such as changes in cell viability (trypan blue exclusion or CellTiter-Glo assay) and apoptosis (Annexin V/PI staining followed by flow cytometry).[24]
-
4. Cell Viability and Apoptosis Assays
-
Objective: To quantify the cytotoxic and anti-proliferative effects of IRAK1 inhibitors.
-
Methodology:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Seed cells in 96-well plates and treat with a serial dilution of the inhibitor for a specified time (e.g., 72 hours). Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells. Measure luminescence to determine the percentage of viable cells relative to a vehicle control.[19]
-
Annexin V/Propidium Iodide (PI) Staining: Treat cells with the inhibitor. Harvest, wash, and resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V (stains apoptotic cells) and PI (stains necrotic cells). Analyze the cell population by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[24]
-
Conclusion
IRAK1 is an indispensable component of the oncogenic signaling network driven by MYD88 mutations in B-cell lymphomas. Its constitutive activation perpetuates downstream pro-survival pathways, including NF-κB and STAT3. The discovery of the critical scaffolding function of IRAK1, particularly in ABC-DLBCL, has shifted the therapeutic paradigm beyond simple kinase inhibition towards strategies like targeted protein degradation. The demonstrated synergy of IRAK1-targeted agents with other pathway inhibitors, such as BTK inhibitors, provides a strong rationale for clinical investigation of combination therapies. Continued research into the intricate regulation and function of IRAK1 will be paramount for developing more effective and durable treatments for patients with MYD88-mutated lymphomas.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oncogenically active MYD88 mutations in human lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRAK1 - Wikipedia [en.wikipedia.org]
- 5. wikicrow.ai [wikicrow.ai]
- 6. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Crystal structure of human IRAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of lymphoma-associated MyD88 mutations via allostery-induced TIR-domain oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncogenically active MYD88 mutations in human lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interleukin-1 receptor associated kinase 1/4 and bromodomain and extra-terminal inhibitions converge on NF-κB blockade and display synergistic antitumoral activity in activated B-cell subset of diffuse large B-cell lymphoma with <i>MYD88</i> L265P mutation | Haematologica [haematologica.org]
- 19. waldenstroms.com [waldenstroms.com]
- 20. ashpublications.org [ashpublications.org]
- 21. First-in-Class, Dual Degraders of IRAK 1 and IRAK 4 for MyD88-Mutant Blood Cancers - Innovations [innovations.dana-farber.org]
- 22. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. oncotarget.com [oncotarget.com]
The Selective IRAK1 Inhibitor JH-X-119-01 Hydrochloride: A Technical Guide to its Attenuation of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-X-119-01 hydrochloride is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades.[1][2] Dysregulation of these pathways is intimately linked to a variety of inflammatory diseases and certain cancers, with the Nuclear Factor-kappa B (NF-κB) signaling pathway being a key downstream effector. This technical guide consolidates the current understanding of how this compound modulates the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[3] Inappropriate activation of the NF-κB pathway is a hallmark of many chronic inflammatory conditions and malignancies. The signaling cascade leading to NF-κB activation is tightly regulated, with the IκB kinase (IKK) complex serving as a central node. Activation of IKK leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκBα), releasing the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.
One of the key upstream activators of the IKK complex is the IRAK1 kinase.[1] Upon stimulation of TLRs or IL-1Rs, IRAK1 is recruited to the receptor complex and becomes phosphorylated, leading to the activation of TRAF6 and, subsequently, the IKK complex.[1] By selectively targeting IRAK1, this compound offers a promising therapeutic strategy for mitigating pathological NF-κB-driven inflammation.
Mechanism of Action of this compound
JH-X-119-01 is a covalent inhibitor that irreversibly binds to a cysteine residue (C302) in the active site of IRAK1. This selective inhibition prevents the downstream signaling events that lead to NF-κB activation.
Quantitative Effects on NF-κB Signaling
In vitro studies have demonstrated the efficacy of this compound in suppressing the NF-κB signaling pathway in various cell types.
| Parameter | Cell Line | Stimulus | JH-X-119-01 Concentration | Observed Effect | Reference |
| IRAK1 Inhibition (IC50) | Biochemical Assay | - | 9 nM | Potent inhibition of IRAK1 kinase activity. | [3] |
| Phosphorylation of IκBα | RAW 264.7, THP-1 | LPS (100 ng/mL) | 10 µM | Decreased phosphorylation. | [4] |
| Phosphorylation of NF-κB p65 | RAW 264.7, THP-1 | LPS (100 ng/mL) | 10 µM | Decreased phosphorylation. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on the NF-κB signaling pathway.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting).
-
Allow cells to adhere and reach approximately 80% confluency.
-
Pre-treat cells with this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL), for the desired time (e.g., 15-30 minutes for phosphorylation studies).
-
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is designed to assess the phosphorylation status of key NF-κB pathway proteins.
-
Reagents and Materials:
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-IκBα, rabbit anti-IκBα, rabbit anti-phospho-p65, rabbit anti-p65, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed to quantify the relative protein expression levels, normalizing to the total protein and/or loading control.
-
Visualizing the Molecular Pathway and Experimental Workflow
The NF-κB Signaling Pathway and the Impact of JH-X-119-01
Caption: JH-X-119-01 inhibits IRAK1, blocking NF-κB activation.
Experimental Workflow for Assessing the Effect of JH-X-119-01 on NF-κB Activation
Caption: Workflow for analyzing JH-X-119-01's effect on NF-κB.
Conclusion
This compound is a highly selective and potent inhibitor of IRAK1, which effectively downregulates the pro-inflammatory NF-κB signaling pathway. By preventing the phosphorylation of key downstream targets such as IκBα and p65, JH-X-119-01 demonstrates significant potential as a therapeutic agent for a range of inflammatory and autoimmune diseases, as well as certain cancers where the NF-κB pathway is constitutively active. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this promising compound.
References
Methodological & Application
Application Notes and Protocols for JH-X-119-01 Hydrochloride: In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-X-119-01 hydrochloride is a potent, selective, and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase involved in innate immunity signaling pathways.[1][2][3] It functions by irreversibly binding to cysteine 302 in the IRAK1 protein.[3][4] Dysregulation of IRAK1 is implicated in various inflammatory diseases and cancers, such as B-cell lymphomas with MYD88 mutations.[3][5] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Mechanism of Action
JH-X-119-01 selectively targets IRAK1, which is a key component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades. Upon receptor activation, myeloid differentiation primary response 88 (MYD88) recruits IRAK family kinases, leading to the activation of downstream signaling pathways, most notably the NF-κB pathway, which results in the transcription of pro-inflammatory cytokines like IL-6 and TNFα.[3] JH-X-119-01 inhibits IRAK1 phosphorylation, thereby blocking the downstream activation of NF-κB.[1][5]
Quantitative Data Summary
The following table summarizes the key in vitro potency and selectivity metrics for JH-X-119-01.
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Biochemical Assay | IRAK1 | IC50 | 9 nM | [2][6][7] |
| Biochemical Assay | IRAK4 | IC50 | > 10 µM | [2][8] |
| Biochemical Assay | YSK4 (off-target) | IC50 | 57 nM | [3][9] |
| Cell Viability | MYD88-mutated B-cell Lymphoma Cells (various) | EC50 | 0.59 - 9.72 µM | [2][6] |
| Cell Viability | HBL-1 (ABC-DLBCL Cell Line) | EC50 | 12.10 µM | [5] |
Signaling Pathway Diagram
Caption: IRAK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is designed to assess the cytotoxic or cytostatic effects of JH-X-119-01 on cancer cell lines, particularly those with MYD88 mutations.
Materials:
-
Target cell lines (e.g., Waldenström's macroglobulinemia, Diffused Large B-cell Lymphoma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Add 100 µL of the diluted compound to the respective wells (this will halve the final concentration of the compound). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.[6]
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Western Blot for NF-κB Pathway Activation
This protocol details the detection of changes in the phosphorylation status of key NF-κB pathway proteins, such as IκBα and p65, following treatment with JH-X-119-01.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
This compound
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro cell-based assays of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 8. JH-X-119-01 - MedChem Express [bioscience.co.uk]
- 9. iwmf.com [iwmf.com]
Application Notes and Protocols for JH-X-119-01 Hydrochloride in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-X-119-01 hydrochloride is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1] Dysregulation of IRAK1 signaling is implicated in the survival and proliferation of various B-cell lymphomas, particularly those with activating mutations in the MYD88 gene.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the treatment of lymphoma cell lines.
JH-X-119-01 has demonstrated cytotoxic activity in Waldenström's macroglobulinemia (WM), Diffuse Large B-cell Lymphoma (DLBCL), and other lymphoma cell lines expressing mutant MYD88, with EC50 values typically in the single-digit micromolar range.[2][3] The compound works by irreversibly binding to Cysteine 302 of IRAK1, thereby inhibiting its kinase activity and downstream pro-growth and survival signaling, primarily through the NF-κB pathway.[2] Furthermore, studies have shown a synergistic tumor cell-killing effect when JH-X-119-01 is co-administered with the BTK inhibitor ibrutinib in MYD88-mutated lymphoma cells.[2][4][5]
Data Presentation
The following table summarizes the effective concentrations (EC50) of this compound in various lymphoma cell lines after 72 hours of treatment, as determined by the CellTiter-Glo® luminescent cell viability assay.[1][6]
| Cell Line | Lymphoma Subtype | MYD88 Mutation Status | EC50 (µM) |
| OCI-LY19 | Diffuse Large B-cell Lymphoma (DLBCL) | Mutant | 0.59[1] |
| Ramos | Burkitt's Lymphoma | Mutant | 1.79[6] |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | Mutant | 2.4[6] |
| RPMI-8226 | Multiple Myeloma | Mutant | 5.13[6] |
| HBL-1 | Diffuse Large B-cell Lymphoma (DLBCL) | Not Specified | 12.10[4] |
Signaling Pathway
This compound inhibits the IRAK1 signaling pathway, which is a critical component of the MYD88-mediated activation of NF-κB. In lymphomas with MYD88 mutations, constitutive activation of this pathway promotes cell survival and proliferation. JH-X-119-01 selectively and irreversibly binds to IRAK1, preventing its phosphorylation and subsequent activation of downstream signaling cascades that lead to the nuclear translocation of NF-κB and the expression of pro-survival genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iwmf.com [iwmf.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
Application Notes and Protocols for JH-X-119-01 Hydrochloride in Mouse Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-X-119-01 hydrochloride is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the toll-like receptor (TLR) signaling pathway.[1][2][3] Dysregulation of this pathway is a key driver of the excessive inflammatory response characteristic of sepsis. By selectively targeting IRAK1, this compound presents a promising therapeutic strategy to mitigate the harmful effects of sepsis.[4][5] In preclinical studies using mouse models of lipopolysaccharide (LPS)-induced sepsis, JH-X-119-01 has demonstrated the ability to improve survival rates.[1][2][6][7] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of sepsis, guidance on experimental design, and methods for assessing therapeutic outcomes.
Mechanism of Action: IRAK1 Inhibition in Sepsis
Sepsis is often triggered by pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria, which are recognized by TLR4 on immune cells. This recognition initiates a signaling cascade that is critically dependent on IRAK1. Upon activation, IRAK1 is phosphorylated and subsequently activates downstream pathways, most notably the NF-κB pathway. This leads to the transcription and release of a storm of pro-inflammatory cytokines, including TNF-α and IL-6, which contribute to the systemic inflammation, tissue damage, and organ failure seen in sepsis. JH-X-119-01 selectively inhibits the phosphorylation of IRAK1, thereby interrupting this inflammatory cascade and reducing the production of downstream inflammatory mediators.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in a mouse model of LPS-induced sepsis.
Table 1: Survival Rate in LPS-Induced Sepsis Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (Day 5) |
| Vehicle Control | N/A | Intraperitoneal | 13.3%[1] |
| JH-X-119-01 HCl | 5 | Intraperitoneal | 37.5%[1] |
| JH-X-119-01 HCl | 10 | Intraperitoneal | 56.3%[1] |
Table 2: In Vivo Experimental Parameters
| Parameter | Details |
| Animal Model | Male C57BL/6 mice (20-22g)[1] |
| Sepsis Induction | Lipopolysaccharide (LPS) from E. coli |
| LPS Dosage | 20 mg/kg[1] |
| LPS Administration | Intraperitoneal (IP) injection[1] |
| JH-X-119-01 HCl Doses | 5 and 10 mg/kg[1] |
| Administration Route | Intraperitoneal (IP) injection[1] |
| Study Duration | 5 days[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle solution by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare the dosing solution, first dissolve the this compound powder in DMSO.
-
Sequentially add PEG300, Tween-80, and Saline to the DMSO solution, vortexing thoroughly after each addition to ensure a homogenous mixture.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: LPS-Induced Sepsis Mouse Model and this compound Administration
Materials:
-
Male C57BL/6 mice (8-12 weeks old, 20-25g)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O55:B5)
-
Prepared this compound dosing solution
-
Prepared vehicle solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
Experimental Workflow:
Procedure:
-
House male C57BL/6 mice under standard conditions (23±2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week to acclimatize.[1]
-
On the day of the experiment, weigh each mouse and randomize them into treatment groups (e.g., Vehicle, 5 mg/kg JH-X-119-01 HCl, 10 mg/kg JH-X-119-01 HCl).
-
Administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection. The injection volume should not exceed 10 mL/kg.[2]
-
Thirty minutes after treatment, induce sepsis by administering LPS (20 mg/kg) via IP injection.[8]
-
Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, huddled posture) at regular intervals for up to 5 days.
-
At the experimental endpoint, or if humane endpoints are reached, euthanize the mice and collect blood and tissues for further analysis.
Protocol 3: Cecal Ligation and Puncture (CLP) Sepsis Mouse Model
The CLP model induces a more clinically relevant polymicrobial sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments (scissors, forceps)
-
2-0 silk suture
-
22-27 gauge needle
-
Wound clips or sutures
-
Sterile saline
-
Buprenorphine for analgesia
Procedure:
-
Anesthetize the mouse.
-
Shave the abdomen and disinfect the area.
-
Make a 1 cm midline incision through the skin and peritoneum.
-
Exteriorize the cecum, ensuring the blood supply is not compromised.
-
Ligate the cecum below the ileocecal valve. The position of the ligation can be adjusted to modulate the severity of sepsis.[3][6]
-
Puncture the cecum once or twice with a needle. The size of the needle will also influence the severity.[3][6]
-
Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.[6]
-
Return the cecum to the abdomen and close the incisions.
-
Administer pre-warmed sterile saline (1 mL) subcutaneously for fluid resuscitation and buprenorphine for pain management.[6]
-
This compound or vehicle can be administered at a designated time point post-surgery (e.g., 1 hour).
Protocol 4: Assessment of Therapeutic Outcomes
1. Lung Histology for Injury Assessment:
-
At the endpoint, perfuse the lungs and fix in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score lung injury based on parameters such as neutrophil infiltration, alveolar septal thickening, proteinaceous debris, and hyaline membrane formation.[9][10][11]
2. Cytokine Analysis from Peritoneal Macrophages:
-
Isolate peritoneal cells by lavage with ice-cold PBS.
-
Culture the cells for 1-2 hours to allow macrophages to adhere.[12]
-
Wash away non-adherent cells.
-
The adherent macrophages can be stimulated ex vivo, and the supernatant collected to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or cytokine bead array.[13][14]
3. Flow Cytometry for Immune Cell Profiling:
-
Collect peritoneal lavage fluid or blood samples.
-
Perform red blood cell lysis if necessary.
-
Stain cells with fluorescently conjugated antibodies against immune cell markers (e.g., CD11b for myeloid cells).
-
Analyze the cell populations using a flow cytometer.
Concluding Remarks
These protocols provide a framework for investigating the in vivo efficacy of this compound in established mouse models of sepsis. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable data. Researchers should adapt these protocols as necessary to suit their specific experimental questions and institutional guidelines for animal care and use. The selective inhibition of IRAK1 by this compound offers a targeted approach to modulating the hyperinflammatory response in sepsis, and these methods will aid in its further preclinical evaluation.
References
- 1. Mouse model of LPS-induced sepsis [bio-protocol.org]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cecal Ligation and Puncture (CLP) Sepsis Animal Model [bio-protocol.org]
- 5. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 6. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cecal ligation and puncture (CLP)-induced sepsis mouse model [bio-protocol.org]
- 8. Ruxolitinib protects lipopolysaccharide (LPS)-induced sepsis through inhibition of nitric oxide production in mice - Li - Annals of Translational Medicine [atm.amegroups.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. researchgate.net [researchgate.net]
- 11. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of Murine Peritoneal Macrophages to Carry Out Gene Expression Analysis Upon Toll-like Receptors Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Restricted cytokine production from mouse peritoneal macrophages in culture in spite of extensive uptake of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Monocyte-derived peritoneal macrophages protect C57BL/6 mice against surgery-induced adhesions [frontiersin.org]
Administration of JH-X-119-01 Hydrochloride in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of JH-X-119-01 hydrochloride in animal studies, based on currently available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this selective IRAK1 inhibitor.
Summary of In Vivo Administration and Pharmacokinetics
This compound has been administered in animal models through both intravenous (IV) and intraperitoneal (IP) routes. Pharmacokinetic profiling following IV administration has demonstrated a favorable profile with a moderate half-life. Efficacy studies in a murine sepsis model have utilized IP injections, showing a dose-dependent increase in survival.
Table 1: Pharmacokinetic Parameters of JH-X-119-01 following Intravenous Administration
| Parameter | Value | Animal Model |
| Half-life (t½) | 1.61 hours | Not Specified |
| Maximum Concentration (Cmax) | 9.95 µM | Not Specified |
| Clearance | 18.84 mL/min/kg | Not Specified |
Data sourced from in vivo pharmacokinetic studies[1].
Table 2: Efficacy of JH-X-119-01 in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model
| Administration Route | Dosage | Animal Model | Outcome |
| Intraperitoneal (IP) | 5 mg/kg | C57BL/6 mice | 37.5% survival at day 5 (vs. 13.3% in vehicle control)[1][2][3][4][5] |
| Intraperitoneal (IP) | 10 mg/kg | C57BL/6 mice | 56.3% survival at day 5 (vs. 13.3% in vehicle control)[1][2][3][4][5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
A common vehicle for the in vivo administration of this compound involves a multi-component solvent system to ensure solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in sterile water)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For the final dosing solution, the recommended vehicle composition is a ratio of DMSO, PEG300, Tween-80, and Saline. A typical formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2].
-
To prepare the final solution, sequentially add the components. For example, to prepare 1 mL of the vehicle, mix 100 µL of the DMSO stock solution with 400 µL of PEG300.
-
To this mixture, add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution[2].
-
It is recommended to prepare the working solution fresh on the day of the experiment[2][5].
Intraperitoneal (IP) Administration in a Murine Sepsis Model
This protocol describes the administration of this compound to C57BL/6 mice in a lipopolysaccharide (LPS)-induced sepsis model[2][3][4][5].
Animal Model:
Experimental Workflow:
References
Application Notes and Protocols: JH-X-119-01 Hydrochloride and Ibrutinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the investigation of the combination therapy involving JH-X-119-01 hydrochloride, a potent and selective IRAK1 inhibitor, and ibrutinib, a well-established BTK inhibitor. This combination has shown synergistic anti-tumor effects, particularly in B-cell lymphomas with activating mutations in the MYD88 signaling protein.[1][2][3][4][5] The dual inhibition of both the IRAK1 and BTK signaling pathways, which are key downstream effectors of mutated MYD88, offers a promising therapeutic strategy to overcome partial responses and potential resistance to single-agent therapies.
This compound is a covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[3] Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] In MYD88-mutated B-cell lymphomas, both the IRAK1 and BTK pathways are aberrantly activated, leading to downstream activation of NF-κB, which promotes cell survival and proliferation.[1][5] The combination of JH-X-119-01 and ibrutinib aims to achieve a more comprehensive blockade of these pro-survival signals.
Data Presentation
The following tables summarize the in vitro potency of JH-X-119-01 as a single agent and the synergistic effects of the combination therapy in relevant cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IRAK1 IC₅₀ | 9 nM | [3] |
| Cellular EC₅₀ (72h treatment) | ||
| BCWM.1 (Waldenström's Macroglobulinemia) | 0.59 µM | [3] |
| MWCL-1 (Waldenström's Macroglobulinemia) | 1.8 µM | [3] |
| TMD8 (ABC-DLBCL) | 9.72 µM | [3] |
| HBL-1 (ABC-DLBCL) | 1.5 µM | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Synergistic Effects of JH-X-119-01 and Ibrutinib Combination Therapy
| Cell Line | Drug Concentration (JH-X-119-01 + Ibrutinib) | Combination Index (CI) | Interpretation | Reference |
| BCWM.1 | 1 µM + 10 nM | < 1.0 | Synergistic | [3] |
| BCWM.1 | 2 µM + 20 nM | < 1.0 | Synergistic | [3] |
| TMD8 | 5 µM + 10 nM | < 1.0 | Synergistic | [3] |
| TMD8 | 10 µM + 20 nM | < 1.0 | Synergistic | [3] |
The Combination Index (CI) is used to quantify drug synergism, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway
The diagram below illustrates the signaling pathways targeted by JH-X-119-01 and ibrutinib in the context of MYD88-mutated B-cell lymphomas.
Caption: Dual inhibition of IRAK1 and BTK pathways.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of JH-X-119-01 and ibrutinib, alone and in combination, on B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., BCWM.1, TMD8)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Ibrutinib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of JH-X-119-01 and ibrutinib in culture medium. For combination studies, prepare a matrix of concentrations.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iwmf.com [iwmf.com]
- 5. researchgate.net [researchgate.net]
Application Note: Detecting IRAK1 Phosphorylation Following JH-X-119-01 Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon receptor activation, IRAK4 is recruited to the Myddosome signaling complex, where it phosphorylates and activates IRAK1.[1][4][5] This phosphorylation of IRAK1, particularly at key residues like Threonine 209 (Thr209) and Threonine 387 (Thr387), is a crucial step for the propagation of downstream signaling, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[1][2][6][7]
JH-X-119-01 is a potent and selective small molecule inhibitor of IRAK1.[8][9] It has been shown to inhibit IRAK1 biochemically with an IC50 of approximately 9 nM, while exhibiting no significant inhibition of IRAK4 at concentrations up to 10 µM.[8][10] JH-X-119-01 acts as an irreversible inhibitor, covalently binding to cysteine 302 of IRAK1.[5][10] By inhibiting IRAK1, JH-X-119-01 effectively decreases the phosphorylation of downstream targets like NF-κB and reduces the mRNA levels of pro-inflammatory cytokines such as IL-6 and TNFα in lipopolysaccharide (LPS)-treated macrophages.[8][9][10]
This application note provides a detailed protocol for utilizing Western blot analysis to detect the levels of phosphorylated IRAK1 (p-IRAK1) in cells treated with JH-X-119-01, offering a robust method to quantify the inhibitor's activity.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the TLR/IL-1R signaling pathway, highlighting the role of IRAK1 and the mechanism of action for JH-X-119-01.
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for detecting IRAK1 phosphorylation.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Cell Lines | ||
| THP-1 or RAW 264.7 cells | ATCC | TIB-202 or TIB-71 |
| Cell Culture Media & Reagents | ||
| RPMI-1640 or DMEM | Thermo Fisher Scientific | 11875093 or 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Lipopolysaccharide (LPS) | Sigma-Aldrich | L4391 |
| JH-X-119-01 | MedChemExpress | HY-136373 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Lysis and Electrophoresis | ||
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4-20% Mini-PROTEAN TGX Gels | Bio-Rad | 4561096 |
| Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Western Blotting Reagents | ||
| PVDF Transfer Membranes | Millipore | IPVH00010 |
| Tris-Buffered Saline with Tween 20 (TBST) | ||
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Antibodies | ||
| Anti-phospho-IRAK1 (Thr209) | Cell Signaling Technology | 12756 |
| Anti-IRAK1 | Cell Signaling Technology | 4504 |
| Anti-GAPDH | Cell Signaling Technology | 5174 |
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 |
| Detection | ||
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Protocol
Cell Culture and Treatment
-
Cell Seeding: Culture THP-1 or RAW 264.7 cells in RPMI-1640 or DMEM, respectively, supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of JH-X-119-01 (e.g., 1 µM) or vehicle (DMSO). Incubate for 1-2 hours.[1]
-
Stimulation: Add the stimulant (e.g., 100 ng/mL LPS) directly to the wells. Include untreated and stimulant-only controls. Incubate for the optimal time to induce IRAK1 phosphorylation (typically 15-30 minutes, this may require optimization).[1]
Protein Lysate Preparation
-
Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[1]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a new, clean tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a 4-20% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by Ponceau S staining.[1]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as its casein content can cause high background with phospho-specific antibodies.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
| Antibody | Dilution |
| Anti-phospho-IRAK1 (Thr209) | 1:1000 |
| Anti-IRAK1 | 1:1000 |
| Anti-GAPDH (Loading Control) | 1:1000 |
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]
Detection and Analysis
-
Chemiluminescent Detection: Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane. Capture the chemiluminescent signal using a digital imager.[1]
-
Stripping and Reprobing: To detect total IRAK1 and the loading control, the membrane can be stripped and re-probed. Alternatively, run parallel gels.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-IRAK1 and total IRAK1 signals to the loading control (GAPDH). Calculate the ratio of normalized p-IRAK1 to normalized total IRAK1 to determine the specific change in phosphorylation.[1]
Expected Results
Upon stimulation with LPS, a significant increase in the phosphorylation of IRAK1 at Thr209 should be observed in the vehicle-treated control cells. Pre-treatment with JH-X-119-01 is expected to cause a dose-dependent decrease in LPS-induced IRAK1 phosphorylation. The levels of total IRAK1 and the loading control (GAPDH) should remain relatively consistent across all treatment groups.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-IRAK1 signal | Inefficient stimulation | Optimize LPS concentration and stimulation time. |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| Inactive phosphatase inhibitors | Use fresh phosphatase inhibitors in the lysis buffer. | |
| High background | Insufficient blocking | Increase blocking time or BSA concentration. |
| Insufficient washing | Increase the number and duration of washes. | |
| Primary antibody concentration too high | Optimize antibody dilution. | |
| Non-specific bands | Primary antibody cross-reactivity | Use a more specific antibody; check the antibody datasheet for known cross-reactivities. |
| Protein degradation | Ensure protease inhibitors are fresh and samples are kept on ice. |
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK1 - Wikipedia [en.wikipedia.org]
- 3. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-IRAK1 (Thr387) Polyclonal Antibody (PA5-105184) [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Viability Assay with JH-X-119-01 in DLBCL Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of JH-X-119-01, a selective IRAK1 inhibitor, on the viability of Diffuse Large B-cell Lymphoma (DLBCL) cells. The provided information is intended to guide researchers in designing and executing robust cell viability assays to evaluate the anti-proliferative effects of this compound.
Introduction
JH-X-119-01 is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the MyD88 signaling pathway.[1][2] Dysregulation of this pathway, often through activating mutations in MYD88, is a key driver in the pathogenesis of various B-cell lymphomas, including the Activated B-Cell (ABC) subtype of DLBCL.[3][4] JH-X-119-01 has demonstrated cytotoxic activity in DLBCL cell lines expressing mutant MYD88, making it a promising therapeutic candidate.[1][5] Accurate assessment of its impact on cell viability is crucial for further preclinical development. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method used for this purpose.[6][7]
Data Presentation
The following tables summarize the reported efficacy of JH-X-119-01 in various DLBCL and other lymphoma cell lines.
Table 1: In Vitro Efficacy of JH-X-119-01 in Lymphoma Cell Lines
| Cell Line | Cancer Type | MYD88 Status | Assay | Endpoint | Value (µM) | Reference |
| HBL-1 | ABC-DLBCL | Mutant | Cell Viability | EC50 | 12.10 | [8][9] |
| OCI-LY19 | DLBCL | Mutant | Cell Viability | EC50 | 0.59 | [6] |
| TMD8 | ABC-DLBCL | Mutant | Cell Viability | EC50 | Not explicitly stated, but showed cell killing effects | [1] |
Table 2: Biochemical Activity of JH-X-119-01
| Target | Assay Type | Endpoint | Value (nM) | Reference |
| IRAK1 | Biochemical Assay | IC50 | 9.0 - 9.3 | [3][8] |
| IRAK4 | Biochemical Assay | IC50 | >10,000 | [3][8] |
| YSK4 | Dose Response Analysis | IC50 | 57 | [2][6] |
| MEK3 | - | - | Off-target inhibition observed | [3][8] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from standard procedures and findings from studies involving JH-X-119-01.[6][10][11][12][13]
Objective: To measure the viability of DLBCL cells after treatment with JH-X-119-01 by quantifying ATP levels, which are indicative of metabolically active cells.
Materials:
-
DLBCL cell lines (e.g., HBL-1, OCI-LY19)
-
JH-X-119-01 (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well opaque-walled microplates (suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture DLBCL cells to a logarithmic growth phase. b. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. c. Seed the cells in a 96-well opaque-walled plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of complete culture medium. d. Include wells with medium only for background luminescence measurement. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of JH-X-119-01 in complete culture medium from a concentrated stock solution in DMSO. A typical concentration range to test would be 0.1 to 100 µM. b. Include a vehicle control (DMSO) at the same final concentration as in the highest JH-X-119-01 treatment group. c. Add 100 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well. d. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
CellTiter-Glo® Assay: a. Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the average luminescence from the medium-only wells (background) from all other readings. b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (set to 100% viability). c. Plot the percentage of cell viability against the logarithm of the JH-X-119-01 concentration. d. Determine the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
MTT Cell Viability Assay (Alternative Protocol)
This protocol provides an alternative colorimetric method for assessing cell viability.[14][15][16]
Objective: To determine the viability of DLBCL cells treated with JH-X-119-01 based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
DLBCL cell lines
-
JH-X-119-01
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear-bottom 96-well plate.
-
MTT Assay: a. After the 72-hour incubation, add 20 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator, allowing for the formation of formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate spectrophotometer. b. Follow the data analysis steps outlined in the CellTiter-Glo® protocol (steps 4a-d), using absorbance values instead of luminescence.
Visualizations
Caption: Workflow for CellTiter-Glo® Viability Assay.
Caption: JH-X-119-01 Inhibition of the IRAK1/NF-κB Pathway.
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iwmf.com [iwmf.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OUH - Protocols [ous-research.no]
- 11. CellTiter-Glo® cell viability assay [bio-protocol.org]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchhub.com [researchhub.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for JH-X-119-01 Hydrochloride in TLR Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-X-119-01 hydrochloride is a potent, selective, and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Dysregulation of these pathways is implicated in a variety of inflammatory diseases and cancers.[2][3] JH-X-119-01 irreversibly binds to cysteine 302 of IRAK1, effectively blocking its kinase activity and downstream signaling events.[4] Its high selectivity for IRAK1 over other kinases, including IRAK4, makes it an invaluable tool for elucidating the specific role of IRAK1 in inflammatory responses and for preclinical drug development.[5][6]
These application notes provide a comprehensive guide for utilizing this compound to study TLR signaling pathways, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key concepts.
Mechanism of Action
This compound targets IRAK1, a key component of the Myddosome complex, which is formed upon the activation of TLRs (except TLR3) and IL-1Rs. Following ligand binding, MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 autophosphorylates and subsequently interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This culminates in the production of pro-inflammatory cytokines and chemokines. JH-X-119-01, by covalently binding to IRAK1, prevents its activation and thereby abrogates these downstream inflammatory responses.[7][8]
Data Presentation
Table 1: In Vitro Activity of JH-X-119-01
| Parameter | Value | Cell Line/System | Reference(s) |
| IC50 (IRAK1) | 9 nM | Biochemical Assay | [5][6][9] |
| IC50 (IRAK4) | > 10 µM | Biochemical Assay | [5][6][9] |
| EC50 | 0.59 - 9.72 µM | Waldenström's macroglobulinemia (WM), Diffused Large B-cell Lymphoma (DLBCL), and other lymphoma cell lines expressing mutant MYD88 | [5][6] |
Table 2: In Vivo Efficacy of JH-X-119-01 in a Mouse Model of LPS-Induced Sepsis
| Animal Model | Treatment | Dosage | Outcome | Reference(s) |
| C57BL/6 Mice | Vehicle Control | - | 13.3% survival at day 5 | [5][10] |
| C57BL/6 Mice | This compound | 5 mg/kg (intraperitoneal) | 37.5% survival at day 5 | [5][10] |
| C57BL/6 Mice | This compound | 10 mg/kg (intraperitoneal) | 56.3% survival at day 5 | [5][10] |
Experimental Protocols
In Vitro Inhibition of TLR4 Signaling in Macrophages
This protocol describes the treatment of macrophage cell lines (e.g., RAW 264.7 or THP-1) with this compound followed by LPS stimulation to assess the inhibition of downstream signaling pathways.
Materials:
-
This compound (prepare stock solution in DMSO)[6]
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Reagents for Western blotting, qPCR, and ELISA
Procedure:
-
Cell Culture:
-
Culture macrophages in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting and qPCR, 24-well plates for ELISA) at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in complete culture medium. A final DMSO concentration of ≤ 0.1% is recommended.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete culture medium.
-
Add LPS to the wells to a final concentration of 100 ng/mL.[10]
-
Incubate for the desired time points:
-
Western Blotting: 15-30 minutes for phosphorylation events.[10]
-
qPCR: 2-4 hours for mRNA expression.
-
ELISA: 12-24 hours for protein secretion.
-
-
-
Sample Collection and Analysis:
-
Western Blotting:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting for p-IRAK1, total IRAK1, p-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH).
-
Suggested antibody dilutions: Primary antibodies at 1:1000, secondary antibodies at 1:5000.[2]
-
-
qPCR:
-
Wash cells with PBS and lyse them to extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for Tnf-α, Il-6, and a housekeeping gene (e.g., Gapdh or Actb).
-
Mouse Primer Sequences:
-
A representative thermocycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[13][15]
-
-
ELISA:
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
In Vivo Inhibition of LPS-Induced Sepsis in Mice
This protocol outlines a model of endotoxemia in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
This compound[6]
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[16]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (male, 8-10 weeks old)[10]
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
Provide ad libitum access to food and water.
-
-
Inhibitor and LPS Preparation:
-
Experimental Timeline:
-
Time 0: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Time +1 hour: Induce sepsis by i.p. injection of LPS.
-
Monitoring: Monitor the mice for signs of sepsis (lethargy, piloerection, huddled posture, reduced activity) and survival at regular intervals for up to 5 days. A sepsis scoring system can be implemented to quantify disease severity.
-
-
Endpoint Analysis (optional, for mechanistic studies):
-
At specific time points (e.g., 2, 6, 24 hours post-LPS), a subset of animals can be euthanized.
-
Collect blood via cardiac puncture for cytokine analysis (ELISA) or complete blood count.
-
Harvest tissues (e.g., lungs, liver, spleen) for histological analysis or homogenization to measure tissue cytokine levels or for Western blot analysis of signaling pathways.
-
Conclusion
This compound is a powerful and specific tool for investigating the role of IRAK1 in TLR-mediated signaling. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to further understand the intricate mechanisms of inflammation and to explore the therapeutic potential of IRAK1 inhibition. As with any experimental system, optimization of specific conditions may be necessary for different cell types or experimental setups.
References
- 1. ijbs.com [ijbs.com]
- 2. benchchem.com [benchchem.com]
- 3. IRAK1 Polyclonal Antibody (PA5-17490) [thermofisher.com]
- 4. assaybiotechnology.com [assaybiotechnology.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 12. phos-tag.com [phos-tag.com]
- 13. origene.com [origene.com]
- 14. Mouse TNF-alpha qPCR Primer Pair, MP200370 | Sino Biological [sinobiological.com]
- 15. origene.com [origene.com]
- 16. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
Application Notes and Protocols for Investigating Innate Immunity Using JH-X-119-01 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction:
JH-X-119-01 hydrochloride is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in the innate immune system.[1][2][3][4][5][6] IRAK1 plays a crucial role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are fundamental for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[7] Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and cancers.[7][8] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate innate immunity, particularly through the lens of IRAK1 inhibition.
Mechanism of Action:
JH-X-119-01 selectively and irreversibly binds to a cysteine residue (C302) in the active site of IRAK1.[7][9] This covalent modification inhibits the kinase activity of IRAK1, thereby blocking downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like IL-6 and TNF-α.[1][9] Notably, JH-X-119-01 exhibits high selectivity for IRAK1 over other kinases, including IRAK4, making it a precise tool for dissecting the specific roles of IRAK1 in innate immune responses.[2][3][9]
Data Presentation
In Vitro Efficacy of JH-X-119-01
| Parameter | Cell Line | Treatment | Result | Reference |
| IRAK1 Inhibition (IC₅₀) | Cell-free assay | JH-X-119-01 | 9 nM | [2][3][4] |
| IRAK4 Inhibition | Cell-free assay | JH-X-119-01 (up to 10 µM) | No inhibition | [2][3][9] |
| NF-κB p65 Phosphorylation | LPS-treated macrophages | JH-X-119-01 (10 µM) | Decreased | [1] |
| IκBα Phosphorylation | LPS-treated macrophages | JH-X-119-01 (10 µM) | Decreased | [1] |
| IL-6 mRNA Levels | LPS-treated macrophages | JH-X-119-01 (10 µM) | Decreased | [1][9] |
| TNF-α mRNA Levels | LPS-treated macrophages | JH-X-119-01 (10 µM) | Decreased | [1][9] |
| Cell Viability (EC₅₀) | MYD88-mutated B-cell lymphoma cells | JH-X-119-01 | 0.59 to 9.72 µM | [2][4] |
In Vivo Efficacy of JH-X-119-01 in a Mouse Model of LPS-Induced Sepsis
| Parameter | Model | Treatment | Result | Reference |
| Survival Rate (Day 5) | LPS (20 mg/kg)-challenged mice | Vehicle | 13.3% | [1][2] |
| JH-X-119-01 (5 mg/kg) | 37.5% | [1][2] | ||
| JH-X-119-01 (10 mg/kg) | 56.3% | [1][2] | ||
| Lung Injury | LPS-challenged mice | JH-X-119-01 | Reduced histological scores | [8] |
| Peritoneal Macrophage TNF-α Production | LPS-challenged mice | JH-X-119-01 | Reduced | [9] |
| Peritoneal Macrophage IFN-γ Production | LPS-challenged mice | JH-X-119-01 | Reduced | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IRAK1 Signaling Pathway Inhibition by JH-X-119-01.
Caption: Experimental Workflow for Investigating JH-X-119-01.
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
Objective: To determine the effect of JH-X-119-01 on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
ELISA or multiplex assay kits for TNF-α and IL-6[10][11][12]
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment: Prepare serial dilutions of JH-X-119-01 in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of JH-X-119-01 or vehicle (DMSO) control.
-
Incubate for 1-2 hours at 37°C.
-
Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL.[1] For the negative control wells, add 10 µL of medium.
-
Incubate the plate for 6-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Store the supernatants at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.[10][13][14]
Protocol 2: Western Blot Analysis of IRAK1-NF-κB Signaling Pathway
Objective: To assess the effect of JH-X-119-01 on the phosphorylation of key proteins in the IRAK1-NF-κB signaling pathway.
Materials:
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes[15][16]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1, anti-IRAK1, anti-phospho-IκBα, anti-IκBα, anti-phospho-NF-κB p65, anti-NF-κB p65, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed macrophages in 6-well plates and treat with JH-X-119-01 and LPS as described in Protocol 1 (adjust volumes accordingly). After stimulation (typically 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[18] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16][19]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[16][17] b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software.
This compound is a valuable research tool for investigating the role of IRAK1 in innate immunity. Its high selectivity allows for the specific interrogation of IRAK1-dependent signaling pathways. The protocols outlined above provide a framework for characterizing the in vitro and in vivo effects of this inhibitor on inflammatory responses, thereby facilitating a deeper understanding of innate immune regulation and aiding in the development of novel therapeutic strategies for inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JH-X-119-01 - MedChem Express [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 6. JH-X-119-01 - MedChem Express [bioscience.co.uk]
- 7. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Cytokine analysis in cell culture supernatants [bio-protocol.org]
- 15. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 16. General Immunoblotting Protocol | Rockland [rockland.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
JH-X-119-01 hydrochloride solubility and stock solution preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stock solution preparation of JH-X-119-01 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The highly recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It exhibits high solubility in this solvent.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies significantly across different solvents. For in vitro studies, DMSO is the solvent of choice. The compound is generally considered insoluble in water and ethanol.[1] Please refer to the table below for a summary of solubility data.
Q3: How should I store the solid compound and its stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
Q4: Can I use water or ethanol to dissolve this compound?
A4: No, this compound is reported to be insoluble in water and ethanol.[1] Attempting to dissolve it in these solvents will likely result in a suspension, which is not suitable for most experimental applications.
Q5: Is sonication necessary when preparing a stock solution in DMSO?
A5: Yes, sonication is often recommended to aid in the dissolution of this compound in DMSO, especially at higher concentrations.[2][3] If you observe any particulates after vortexing, brief sonication can help achieve a clear solution.
Data Presentation: Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Molecular Weight | 488.93 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [4][5] |
| Solubility in DMSO | ≥ 90 mg/mL (198.91 mM) | [1] |
| 100 mg/mL (204.53 mM) | [2][4][5] | |
| 12 mg/mL (26.52 mM) | [3] | |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Storage of Solid | 3 years at -20°C | [1][3] |
| Storage of Stock Solution | 1 year at -80°C in solvent | [1][3][6] |
| 1 month at -20°C in solvent | [1][2][4][5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.89 mg.
-
Add Solvent: Add the calculated volume of fresh DMSO to the tube containing the powder. It is crucial to use anhydrous DMSO as moisture can reduce solubility.[1][4][5]
-
Dissolve: Vortex the mixture thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the solution is not completely clear, place the tube in an ultrasonic water bath for 5-10 minutes.[2][3]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][3][4][5][6]
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol details the preparation of a dosing solution for animal studies, starting from a DMSO stock solution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6]
Materials:
-
This compound DMSO stock solution (e.g., 45 mg/mL)
-
PEG300
-
Tween-80
-
Sterile ddH₂O or Saline
-
Corn oil (for alternative formulation)
-
Sterile tubes
Formulation 1: PEG300, Tween-80, and Saline/ddH₂O This formulation results in a clear solution suitable for administration.[2]
Procedure:
-
Start with a clarified DMSO stock solution of this compound.
-
In a sterile tube, add the required volume of the DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL working solution, start with 55.6 µL of a 45 mg/mL DMSO stock.
-
Add the co-solvents sequentially, ensuring the solution is clear after each addition.[3] A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add ddH₂O or saline to a final volume of 1 mL.
-
-
The final solution should be clear. Use immediately for optimal results.[1]
Formulation 2: Corn Oil This formulation results in a suspension and may require sonication.[2]
Procedure:
-
Start with a clarified DMSO stock solution of this compound.
-
To prepare a 2.5 mg/mL suspension, add 55.6 µL of a 45 mg/mL clear DMSO stock solution to 944.4 µL of corn oil.[1][2]
-
Mix thoroughly. Sonication may be required to achieve a uniform suspension.[2]
-
Use the suspension immediately.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | 1. Insufficient mixing or sonication. 2. Use of old or hygroscopic DMSO. 3. Concentration is too high. | 1. Continue vortexing and/or sonicate for a longer duration. Gentle warming may also help. 2. Use a fresh, unopened bottle of anhydrous DMSO.[1][4][5] 3. Prepare a more dilute stock solution. |
| Precipitation occurs when diluting the DMSO stock solution with aqueous media. | High concentration of DMSO in the final working solution can cause the compound to precipitate out of the aqueous buffer. | Minimize the final concentration of DMSO in your aqueous working solution, typically to less than 0.5%. |
| The in vivo working solution is cloudy or has precipitates. | 1. Incomplete dissolution of the DMSO stock. 2. Improper mixing of co-solvents. 3. The compound has limited solubility in the final vehicle. | 1. Ensure the initial DMSO stock is completely clear before preparing the working solution. 2. Add co-solvents sequentially and ensure the solution is clear after each addition.[3] 3. Consider adjusting the ratios of the co-solvents or trying an alternative formulation. Sonication may be necessary for suspensions.[2] |
| Inconsistent experimental results. | 1. Repeated freeze-thaw cycles of the stock solution. 2. Degradation of the compound due to improper storage. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] 2. Ensure the stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term).[1][2][3][4][5][6] |
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: Preparation of in vivo working solutions of this compound.
References
How to dissolve JH-X-119-01 hydrochloride for in vivo experiments
This technical support center provides guidance on the dissolution and use of JH-X-119-01 hydrochloride for in vivo experiments, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo experiments?
A1: The recommended solvent system depends on whether a clear solution or a suspension is required for your experimental design. Two primary formulations are suggested:
-
For a clear solution: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is recommended. This will yield a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
For a suspended solution: A mixture of 10% DMSO and 90% corn oil can be used. This formulation results in a suspended solution with a solubility of 2.5 mg/mL and may require sonication to ensure homogeneity.[1][2]
Q2: How do I prepare a working solution of this compound for animal administration?
A2: It is crucial to add each solvent sequentially and ensure the solution is clear before adding the next component. For a 1 mL working solution using the clear solution formulation, follow these steps:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.[3]
Q3: What is the stability and storage recommendation for this compound solutions?
A3: Stock solutions of this compound in a suitable solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and efficacy.[2][3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][3][4] By inhibiting IRAK1 phosphorylation, it can decrease the phosphorylation of NF-κB and subsequently reduce the mRNA levels of pro-inflammatory cytokines such as IL-6 and TNFα.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon adding aqueous solution (saline) | The compound may be less soluble in aqueous environments. The order of solvent addition is critical. | Ensure that this compound is first completely dissolved in DMSO before adding PEG300 and Tween-80. Mix thoroughly after each addition before adding the final saline component. Gentle warming or brief sonication can also aid in dissolution.[2] |
| Cloudy or non-homogenous solution | Incomplete dissolution or precipitation of the compound. | Use ultrasonic agitation to aid in dissolving the compound, especially for the DMSO and corn oil formulation which results in a suspension.[1][2] For the clear solution, ensure each solvent is thoroughly mixed before adding the next. |
| Inconsistent experimental results | Degradation of the compound in the working solution. | Always prepare the working solution fresh on the day of the experiment.[2][3] Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Reference |
| Molecular Weight | 488.93 g/mol | N/A | [1] |
| In Vitro Solubility | 100 mg/mL (204.53 mM) | DMSO (requires sonication) | [1] |
| In Vivo Solubility (Clear Solution) | ≥ 2.5 mg/mL (5.11 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In Vivo Solubility (Suspension) | 2.5 mg/mL (5.11 mM) | 10% DMSO, 90% Corn Oil | [1] |
| IC₅₀ for IRAK1 | 9 nM | Biochemical Assay | [4] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection in Mice
This protocol is adapted from studies where this compound was used to ameliorate LPS-induced sepsis in mice.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
Vehicle Preparation (in order): a. In a sterile tube, add the required volume of the DMSO stock solution. b. Add 4 volumes of PEG300 for every 1 volume of DMSO stock solution. Vortex thoroughly. c. Add 0.5 volumes of Tween-80 for every 1 volume of DMSO stock solution. Vortex until the solution is homogenous. d. Add 4.5 volumes of saline for every 1 volume of DMSO stock solution to achieve the final desired concentration. Vortex thoroughly.
-
Final Formulation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: The resulting clear solution can be administered to mice via intraperitoneal injection at the desired dosage (e.g., 5 mg/kg or 10 mg/kg).[1][3]
Visualizations
Caption: Signaling pathway of this compound in inhibiting IRAK1-mediated inflammation.
References
Technical Support Center: Optimizing JH-X-119-01 Hydrochloride for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing JH-X-119-01 hydrochloride in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3][4][5] Its mechanism of action involves the irreversible labeling of the cysteine 302 residue within the IRAK1 protein.[6][7] This covalent modification blocks the kinase activity of IRAK1, a key mediator in Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are crucial for innate immunity and inflammation.[7][8]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is cell line and assay dependent. However, a concentration of 10 µM has been shown to be effective in decreasing the phosphorylation of NF-κB and the mRNA levels of IL-6 and TNFα in LPS-treated macrophages.[1][2] For cytotoxicity assays in B-cell lymphoma cell lines, effective concentrations (EC50) have been reported to range from 0.59 to 12.10 µM.[3][6][8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1][4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO, to minimize the final concentration of DMSO in your cell culture medium (typically <0.5%).[10] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][11] For in vitro experiments, a stock solution of 100 mg/mL in DMSO can be prepared with the aid of ultrasonication.[1][12]
Q4: What is the selectivity profile of this compound?
JH-X-119-01 is a highly selective inhibitor of IRAK1. It has a biochemical IC50 of approximately 9 nM for IRAK1 and shows no significant inhibition of IRAK4 at concentrations up to 10 µM.[2][5][6][9][13] Kinome scans have revealed off-target inhibition of only two other kinases, YSK4 and MEK3, with an IC50 of 57 nM for YSK4.[2][6][9][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observable effect of the compound. | 1. Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay. 2. Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment. 3. Poor Cell Permeability: The compound may not be efficiently entering the cells.[10] | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration. 2. Assess compound stability: Incubate JH-X-119-01 in your cell culture medium at 37°C for the duration of your experiment and measure its concentration at different time points using HPLC or LC-MS/MS.[10] Consider refreshing the medium with a fresh compound for long-term experiments.[10] 3. Review physicochemical properties: While specific cell permeability data for JH-X-119-01 is not readily available, most small molecules can penetrate cell membranes. If permeability is a concern, consider alternative delivery methods or inhibitors with known better cell penetration. |
| High cellular toxicity observed. | 1. High Concentration: The concentration of JH-X-119-01 may be too high, leading to off-target effects or general toxicity. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be toxic to the cells.[10] | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Reduce solvent concentration: Ensure the final DMSO concentration is below the toxic threshold for your cell line, which is typically less than 0.5%.[10] |
| Variability between experimental replicates. | 1. Inconsistent Compound Concentration: Errors in pipetting or serial dilutions. 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium. 3. Cell Culture Inconsistency: Variations in cell seeding density or health. | 1. Ensure accurate pipetting: Use calibrated pipettes and perform dilutions carefully. 2. Confirm complete dissolution: Ensure the compound is fully dissolved in DMSO before adding it to the medium. For the final dilution in media, mix thoroughly.[11] 3. Standardize cell culture practices: Maintain consistent cell seeding densities and ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Precipitate forms in the cell culture medium. | 1. Poor Solubility: The concentration of JH-X-119-01 may exceed its solubility limit in the aqueous culture medium. 2. Interaction with Media Components: The compound may be reacting with components in the media.[11] | 1. Lower the concentration: Try using a lower concentration of the compound. 2. Test in different media: Assess the stability and solubility in different types of cell culture media.[11] |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IRAK1 IC50 | 9 nM | Biochemical Assay | [2][3][4][5][6] |
| IRAK4 Inhibition | No inhibition up to 10 µM | Biochemical Assay | [2][5][6][9][13] |
| Effective Concentration (NF-κB Inhibition) | 10 µM | RAW 264.7, THP-1 | [1][12] |
| EC50 (Cytotoxicity) | 0.59 - 12.10 µM | WM, DLBCL, and other lymphoma cell lines | [3][6][8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature.
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, for 1 mg of JH-X-119-01 (MW: 488.93 g/mol ), add 204.5 µL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.[1][12]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 5, 10, 20 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of JH-X-119-01 or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Plot the cell viability against the log of the inhibitor concentration to determine the EC50 value.
-
Mandatory Visualizations
Caption: IRAK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 5. JH-X-119-01 - MedChem Express [bioscience.co.uk]
- 6. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. iwmf.com [iwmf.com]
Troubleshooting JH-X-119-01 hydrochloride precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-X-119-01 hydrochloride. The information is designed to help users overcome common challenges, particularly precipitation in cell culture media, and to ensure the successful application of this potent and selective IRAK1 inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways.[1] It functions by irreversibly binding to a cysteine residue (C302) in the IRAK1 kinase domain, thereby blocking its downstream signaling functions, which include the activation of NF-κB and MAPK pathways.[2] This inhibition ultimately reduces the expression of pro-inflammatory cytokines.
Q2: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?
This is a common phenomenon known as "solvent shock." this compound is highly soluble in dimethyl sulfoxide (DMSO) but has poor aqueous solubility.[3] When a concentrated DMSO stock is rapidly diluted into the aqueous environment of your cell culture medium, the DMSO concentration plummets, and the medium is unable to keep the hydrophobic compound in solution, causing it to precipitate.
Q3: After successfully dissolving this compound in the medium, I observe precipitation after several hours of incubation. What could be the reason?
Delayed precipitation can be due to several factors:
-
Compound Instability: The compound may not be stable in the aqueous, physiological pH environment of the cell culture medium over extended periods.
-
Interaction with Media Components: Components in the media, such as salts (e.g., phosphates and carbonates), could be interacting with the compound, leading to the formation of insoluble complexes.
-
Temperature Fluctuations: Changes in temperature, for instance, when moving plates from the incubator to the microscope, can decrease the solubility of the compound.
-
Media Evaporation: Over time, evaporation from the culture plates can increase the effective concentration of the compound beyond its solubility limit.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects.
Q5: How should I store my this compound stock solution?
Stock solutions of this compound in a suitable solvent such as DMSO should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms:
-
The cell culture medium becomes cloudy or turbid immediately after adding the this compound stock solution.
-
Visible particles or a crystalline precipitate can be seen at the bottom of the culture vessel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Recommended Solutions:
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound may exceed its solubility limit in the culture medium. Reduce the final working concentration. |
| Rapid Dilution (Solvent Shock) | Avoid adding the concentrated DMSO stock directly to a large volume of media. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | The solubility of many compounds is temperature-dependent. Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. |
| Inadequate Mixing | Localized high concentrations can trigger precipitation. Add the stock solution slowly and ensure rapid and thorough mixing. |
Issue 2: Delayed Precipitation (After Incubation)
Symptoms:
-
The medium, which was initially clear, becomes cloudy or shows visible precipitate after several hours or days of incubation.
Troubleshooting Steps:
-
Assess Compound Stability: The stability of this compound in your specific cell culture medium at 37°C may be limited. Consider refreshing the medium with a freshly prepared solution of the compound every 24-48 hours for long-term experiments.
-
Optimize Serum Concentration: Serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, consider if your experiment allows for an increase in the serum concentration. Conversely, in some cases, interactions with serum components can lead to precipitation, so testing a lower serum concentration might be beneficial.
-
Maintain a Stable Environment: Minimize the time that culture plates are outside the incubator to prevent temperature fluctuations. Use a heated stage on your microscope if performing live-cell imaging. Ensure proper humidification in the incubator to minimize evaporation, which can concentrate the compound.
-
Consider Media Composition: If the problem persists, and your experimental design allows, you could test a different basal medium formulation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ~100 mg/mL | ~204.53 mM | Hygroscopic; use fresh, anhydrous DMSO. Sonication may be needed.[6] |
| Water | Insoluble | - | The hydrochloride salt is expected to have higher aqueous solubility than the free base, but it is still poorly soluble. |
| Ethanol | Insoluble | - | Not a recommended solvent for creating stock solutions for cell culture. |
Table 2: Illustrative Maximum Soluble Concentration of a Hydrophobic Kinase Inhibitor in Different Cell Culture Media
Disclaimer: The following data is illustrative for a generic hydrophobic kinase inhibitor and is intended to guide the experimental determination for this compound. Actual values may vary.
| Cell Culture Medium | 5% FBS | 10% FBS | Notes |
| DMEM | ~15 µM | ~25 µM | Higher serum concentration may improve solubility. |
| RPMI-1640 | ~10 µM | ~20 µM | Differences in media composition can affect solubility. |
| MEM | ~12 µM | ~22 µM | It is crucial to determine the maximum soluble concentration for your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. The molecular weight of this compound is 488.93 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.89 mg.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of the Maximum Soluble Concentration in Cell Culture Media
This protocol allows you to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your complete cell culture medium (with your desired serum concentration)
-
Sterile 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a Serial Dilution: In your complete cell culture medium, prepare a series of 2-fold dilutions of your 10 mM stock solution. For example, you can prepare final concentrations ranging from 50 µM down to 1 µM. Remember to keep the final DMSO concentration consistent and below the toxic level for your cells (e.g., 0.5%).
-
Incubate: Incubate the 96-well plate under your standard cell culture conditions (37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 2, 6, 24, and 48 hours).
-
Visual Inspection: At each time point, carefully inspect each well for any signs of precipitation. This can be done by eye and more accurately by observing a small aliquot under a microscope. Look for cloudiness, turbidity, or crystalline structures.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.
Mandatory Visualizations
Signaling Pathway of IRAK1 Inhibition by JH-X-119-01
Caption: IRAK1 signaling pathway and its inhibition by JH-X-119-01.
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound working solutions.
Logical Relationships in Troubleshooting Precipitation
Caption: Logical relationships between causes and solutions for precipitation.
References
JH-X-119-01 hydrochloride half-life in vivo and experimental design
This technical support guide provides detailed information, experimental protocols, and troubleshooting advice for researchers using JH-X-119-01 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JH-X-119-01?
A1: JH-X-119-01 is a potent, selective, and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3][4] It irreversibly binds to cysteine 302 on the IRAK1 protein.[5][6] IRAK1 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are initiated by the adaptor protein MYD88.[5][7] By inhibiting IRAK1, JH-X-119-01 effectively suppresses downstream activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[1][5]
Q2: What is the in vivo half-life of JH-X-119-01?
A2: In vivo pharmacokinetic studies have shown that JH-X-119-01 has a moderate half-life of 1.61 hours when administered intravenously (IV).[5]
Q3: My this compound is not dissolving properly for my in vivo experiment. What should I do?
A3: Precipitation or phase separation can occur during preparation. Ensure you are adding each solvent sequentially and mixing thoroughly. Gentle heating and/or sonication can be used to aid dissolution.[1][8][9] It is highly recommended to prepare the working solution fresh on the day of use.[1][8]
Q4: What is a recommended vehicle for in vivo administration?
A4: A commonly used vehicle for intraperitoneal injection consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][8][9] For other routes or concentrations, custom formulations may be necessary. For example, a formulation of 5% DMSO in 95% corn oil has also been reported.[4]
Q5: How should I store stock and working solutions of this compound?
A5: For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] This prevents degradation from repeated freeze-thaw cycles. Working solutions for in vivo experiments should be prepared fresh on the same day of use.[1][8]
Technical Data Summary
Pharmacokinetic parameters of JH-X-119-01 have been determined in preclinical models. The key quantitative data from an intravenous administration study are summarized below.
| Parameter | Value | Administration Route |
| Half-Life (t½) | 1.61 hours | Intravenous (IV) |
| Cmax | 9.95 µM | Intravenous (IV) |
| Clearance | 18.84 mL/min/kg | Intravenous (IV) |
| Data sourced from in vivo pharmacokinetic studies.[5] |
Signaling Pathway
JH-X-119-01 selectively inhibits IRAK1, a key component of the MyD88-dependent signaling pathway that is activated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). This inhibition prevents the downstream activation of the NF-κB pathway, which plays a crucial role in inflammation and cell survival.
Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.
Experimental Protocols
In Vivo Formulation Preparation
This protocol describes the preparation of a standard vehicle for the in vivo administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add each solvent sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][8][9]
-
Example for 1 mL working solution:
-
Start with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution and mix thoroughly until clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of Saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
If any precipitation occurs, sonicate or gently warm the solution to aid dissolution.[8]
-
The working solution should be prepared fresh and used on the same day.[1][8]
Experimental Design: LPS-Induced Sepsis Model
This section outlines a typical experimental design to evaluate the efficacy of JH-X-119-01 in a lipopolysaccharide (LPS)-induced sepsis mouse model.[1][2][10]
Animal Model:
-
C57BL/6 mice, male, 20-22g.[1]
Groups:
-
Vehicle Control: Mice receive the vehicle solution only.
-
LPS Control: Mice receive LPS and the vehicle solution.
-
Treatment Group 1: Mice receive LPS and JH-X-119-01 at 5 mg/kg.[1]
-
Treatment Group 2: Mice receive LPS and JH-X-119-01 at 10 mg/kg.[1]
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Administer JH-X-119-01 (or vehicle) via intraperitoneal (IP) injection.
-
After a set pre-treatment time (e.g., 1 hour), induce sepsis by injecting LPS (20 mg/kg, IP).[1]
-
Continue the administration of JH-X-119-01 or vehicle for the duration of the study (e.g., daily for 5 days).[1][2]
-
Monitor survival rates, body weight, and clinical signs of sepsis daily.
-
At the end of the experiment, collect tissues (e.g., lung, spleen) and blood samples for further analysis (e.g., cytokine levels, histological analysis).
Experimental Workflow Visualization
The following diagram illustrates the key steps in an in vivo efficacy study, such as the sepsis model described above.
Caption: General workflow for an in vivo study of JH-X-119-01.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JH-X-119-01 - MedChem Express [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
Preventing JH-X-119-01 hydrochloride degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of JH-X-119-01 hydrochloride during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Question: I observed a decrease in the potency of my this compound solid sample over time. What could be the cause?
Answer: Decreased potency of solid this compound is likely due to improper storage conditions. This compound is sensitive to moisture and should be stored in a tightly sealed container at 4°C, protected from moisture.[1][2] For long-term storage, -20°C is also a suitable option. Exposure to humidity can lead to hydrolysis of the hydrochloride salt and other susceptible functional groups within the molecule.
Question: My prepared stock solution of this compound in DMSO shows signs of precipitation and reduced activity. How can I prevent this?
Answer: Precipitation and reduced activity in stock solutions can be caused by several factors:
-
Improper Storage Temperature: Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][3]
-
Repeated Freeze-Thaw Cycles: To avoid degradation from repeated changes in temperature, it is crucial to aliquot the stock solution into smaller, single-use volumes.[1]
-
Moisture Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere, which can then contribute to the degradation of the dissolved compound. Always use freshly opened, anhydrous DMSO for preparing stock solutions.[1]
Question: I am concerned about the potential for photodegradation of this compound during my experiments. What precautions should I take?
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, store solid this compound at 4°C in a tightly sealed container, away from moisture.[2] For longer-term storage, -20°C is also recommended.[5]
Q2: How should I prepare and store stock solutions of this compound?
A2: Prepare stock solutions in a suitable solvent like anhydrous DMSO.[1] For storage, aliquot the solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][3] This practice minimizes freeze-thaw cycles and exposure to atmospheric moisture.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the general chemical properties of similar complex organic hydrochloride salts, the most probable degradation pathways include:
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the hydrochloride salt and any amide bonds within the molecule.
-
Oxidation: The nitrogen-containing heterocyclic rings may be susceptible to oxidation, especially in the presence of air and light.
-
Photodegradation: Exposure to UV or visible light can induce degradation of the aromatic and heterocyclic ring systems.
Q4: How can I check for degradation of my this compound sample?
A4: The most effective way to assess the stability and detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact drug from its degradation products, allowing for quantification of the parent compound and detection of impurities.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 4°C | Long-term | Sealed container, away from moisture.[2] |
| Solid | -20°C | Long-term | Sealed container, away from moisture.[5] |
| Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][3] |
| Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for specified time points. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for specified time points. Dilute samples with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid this compound in an oven at a controlled temperature (e.g., 70°C) for a specified duration. At intervals, dissolve a portion of the solid in the solvent, dilute, and analyze by HPLC.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak of this compound from all potential degradation products.
Visualizations
References
Technical Support Center: JH-X-119-01 Hydrochloride Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of JH-X-119-01 hydrochloride using PEG300 and Tween-80. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for this compound for in vivo studies?
A common and effective vehicle for poorly water-soluble compounds like this compound consists of a mixture of DMSO, PEG300, Tween-80, and saline. A widely used formulation that achieves a clear solution with a solubility of at least 2.5 mg/mL is a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v/v/v) mixture.[1][2][3]
Q2: What are the specific roles of PEG300 and Tween-80 in this formulation?
PEG300 (Polyethylene glycol 300) acts as a water-miscible co-solvent, which is essential for dissolving this compound due to its poor solubility in aqueous solutions.[1] Tween-80 (Polysorbate 80) is a non-ionic surfactant that functions as a wetting and emulsifying agent. It plays a crucial role in preventing the drug from precipitating when diluted in aqueous environments, such as blood, thereby enhancing the overall stability of the formulation.[1]
Q3: Is this formulation suitable for intravenous (IV) injection?
While this formulation is designed for parenteral administration in preclinical research, caution is advised for intravenous use due to the presence of DMSO.[1] High concentrations of DMSO can lead to hemolysis and other adverse reactions. For IV injections, it is recommended to minimize the DMSO concentration in the final formulation, ideally keeping it at 2% or lower.[1]
Q4: How should the prepared this compound formulation be stored?
It is highly recommended to prepare the final working solution fresh on the day of the experiment.[1][3] While a stock solution of this compound in DMSO can be stored at -20°C or -80°C, the complete formulation containing PEG300, Tween-80, and saline has limited stability and should be used promptly to prevent potential precipitation or degradation of the compound.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness During Preparation | Incomplete dissolution of this compound. | Ensure thorough mixing after the addition of each component. Gentle warming of the solution (e.g., to 37°C) or the use of a sonicator can aid in dissolution.[1][3] |
| Precipitation Upon Addition of Saline | The aqueous component (saline) is added too quickly, causing the drug to "crash out" of the solution. | Add the saline dropwise while continuously and vigorously vortexing or stirring the solution to ensure gradual and homogenous mixing.[1] |
| Phase Separation (Oily Droplets Appear) | The components are not fully miscible at the prepared ratios or temperature. | Strictly follow the correct order of addition: DMSO stock, then PEG300, then Tween-80, and finally saline. Ensure the solution is thoroughly homogenized after each step. Gentle warming can also help improve miscibility.[1] |
| Crystallization of the Drug Over Time | The formulation is supersaturated or has become unstable at the storage temperature. | Always prepare the formulation fresh before each experiment. If short-term storage is unavoidable, maintain it at a controlled room temperature and visually inspect for any signs of precipitation before use.[1] |
| Degradation of JH-X-119-01 in the Formulation | Formaldehyde impurities present in PEG300 and/or Tween-80 can potentially react with the active pharmaceutical ingredient. | Use high-purity, low-aldehyde excipients from a reputable supplier. If degradation is suspected, it is advisable to develop an analytical method to quantify any degradants.[1] |
| Adverse Reactions in Animals Upon Injection (e.g., irritation, distress) | The concentration of DMSO or other excipients may be too high, or the injection volume may be excessive. | For sensitive animals, consider reducing the proportion of DMSO in the working solution. Ensure the injection volume is appropriate for the animal's size and weight.[3] |
Quantitative Data Summary
| Formulation Component | Volumetric Ratio (%) | Purpose |
| DMSO | 10 | Primary solvent for the active compound |
| PEG300 | 40 | Water-miscible co-solvent |
| Tween-80 | 5 | Surfactant and emulsifier |
| Saline (0.9% NaCl) | 45 | Aqueous vehicle |
| Solubility Data | |
| Achievable Concentration | ≥ 2.5 mg/mL[3] |
| Appearance | Clear solution[3] |
Experimental Protocols
Preparation of 1 mL Working Solution (2.5 mg/mL)
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Sonication may be used to facilitate dissolution.
-
To a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.
-
Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is critical to prevent precipitation.
-
Visually inspect the final solution. It should be a clear, homogenous solution free of any particulates.
Visualizations
Caption: Experimental workflow for preparing the this compound formulation.
Caption: Troubleshooting logic for common formulation issues.
References
Addressing low potency of JH-X-119-01 in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the selective IRAK1 covalent inhibitor, JH-X-119-01. Our goal is to help you address challenges, particularly the observed lower potency in cellular assays compared to biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is JH-X-119-01 and what is its mechanism of action?
JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). It forms an irreversible covalent bond with a specific cysteine residue (C302) in the active site of IRAK1, leading to its inactivation.[1][2][3] This covalent binding provides a prolonged duration of action.
Q2: What is the biochemical potency of JH-X-119-01?
In biochemical assays, JH-X-119-01 exhibits a half-maximal inhibitory concentration (IC50) of approximately 9 nM against IRAK1.[1][3][4][5] It shows high selectivity, with no significant inhibition of the closely related kinase IRAK4 at concentrations up to 10 µM.[1][3][5]
Q3: Why is the cellular potency (EC50) of JH-X-119-01 in the micromolar range, while its biochemical potency (IC50) is in the nanomolar range?
The difference between biochemical and cellular potency is a known phenomenon for many kinase inhibitors and can be attributed to several factors within the complex cellular environment.[6][7][8] For JH-X-119-01, this discrepancy is likely due to a combination of factors including suboptimal cell permeability, high intracellular ATP concentrations competing for the target's active site, and potential compound instability or sequestration within the cell.[4] The troubleshooting guide below provides a more in-depth exploration of these factors and how to address them.
Q4: What are the known off-targets of JH-X-119-01?
While highly selective, JH-X-119-01 has been shown to have off-target activity against YSK4 (IC50 of 57 nM) and MEK3.[1] It is important to consider the expression levels and potential roles of these off-targets in your cellular system when interpreting experimental results.
Q5: How should I prepare and store JH-X-119-01?
JH-X-119-01 is soluble in DMSO.[9] For stock solutions, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10-20 mM. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
Troubleshooting Guide: Addressing Low Potency of JH-X-119-01 in Cellular Assays
This guide is designed to help you systematically troubleshoot and optimize your cellular assays to better reflect the inhibitory potential of JH-X-119-01.
Issue 1: Observed cellular EC50 is significantly higher than the biochemical IC50.
Question: My cell-based assay shows a much weaker effect of JH-X-119-01 than expected from its biochemical potency. What could be the reasons and how can I improve my results?
Answer: This is a common challenge. Here are several potential causes and corresponding troubleshooting steps:
-
Cell Permeability: The ability of JH-X-119-01 to cross the cell membrane and reach its intracellular target, IRAK1, is a critical factor.
-
Troubleshooting:
-
Increase Incubation Time: As a covalent inhibitor, the effect of JH-X-119-01 is time-dependent. Extending the incubation time (e.g., 24, 48, or even 72 hours) may allow for greater accumulation of the compound inside the cells and more complete target engagement.
-
Consider Serum Concentration: High serum concentrations in cell culture media can lead to non-specific binding of the compound to serum proteins, reducing its free concentration available to enter the cells. Try reducing the serum concentration during the treatment period, if your cell line can tolerate it.
-
Use of a Positive Control with Known Good Permeability: A structurally similar compound, referred to as compound 6, which contains a dimethylamino group, has been suggested to have better cell permeability.[4] While not a direct solution for JH-X-119-01, this highlights the importance of physicochemical properties for cellular activity.
-
-
-
Intracellular ATP Competition: The high concentration of ATP within cells (millimolar range) can compete with ATP-competitive inhibitors like JH-X-119-01 for binding to the kinase active site.
-
Troubleshooting:
-
Direct Target Engagement Assays: Employ techniques that directly measure the binding of JH-X-119-01 to IRAK1 within the cell, which are less influenced by downstream signaling events. A Cellular Thermal Shift Assay (CETSA) can confirm target engagement.
-
Washout Experiments: To confirm covalent modification, you can treat cells with JH-X-119-01 for a specific period, wash the compound away, and then assess IRAK1 activity or downstream signaling at a later time point. A sustained effect after washout is indicative of covalent inhibition.
-
-
-
Compound Stability and Solubility in Media: JH-X-119-01 may degrade or precipitate in your cell culture medium over long incubation times.
-
Troubleshooting:
-
Assess Compound Stability: The stability of JH-X-119-01 in your specific cell culture medium can be assessed over time using methods like HPLC.
-
Fresh Media Changes: For long-term experiments, consider replacing the media with freshly prepared compound-containing media every 24-48 hours.
-
Solubility Check: After diluting your DMSO stock in the aqueous cell culture medium, visually inspect for any precipitation. Sonication during the preparation of the final working solution may be beneficial.[9]
-
-
-
Cellular Efflux Pumps: Cells can actively pump out foreign compounds via efflux transporters (e.g., P-glycoprotein), reducing the intracellular concentration of the inhibitor.
-
Troubleshooting:
-
Co-treatment with Efflux Pump Inhibitors: If you suspect efflux is an issue, you can co-treat your cells with a known efflux pump inhibitor (e.g., verapamil) to see if it enhances the potency of JH-X-119-01. Use this approach with caution, as efflux pump inhibitors can have their own cellular effects.
-
-
Issue 2: Inconsistent results between different cell lines.
Question: I am observing varying potency of JH-X-119-01 in different cell lines. Why is this happening?
Answer: The cellular context plays a significant role in the activity of any inhibitor.
-
IRAK1 Expression and Pathway Dependence:
-
Troubleshooting:
-
Quantify IRAK1 Levels: Use western blotting or other methods to determine the relative expression levels of IRAK1 in your different cell lines. Cells with higher IRAK1 expression may require higher concentrations of the inhibitor for a comparable effect.
-
Assess Pathway Activation: The basal level of IRAK1 signaling activity can vary between cell lines. Ensure that the IRAK1 pathway is active in your chosen cell line, either basally or upon stimulation (e.g., with LPS).[10]
-
-
-
Off-Target Effects:
-
Troubleshooting:
-
Profile Off-Target Expression: Check for the expression of the known off-targets, YSK4 and MEK3, in your cell lines. If these are highly expressed, some of the observed phenotype could be due to inhibition of these kinases.
-
-
Quantitative Data Summary
| Parameter | Value | Compound | Target | Assay Type | Reference |
| IC50 | 9 nM | JH-X-119-01 | IRAK1 | Biochemical | [1][4][5] |
| EC50 | 0.59 - 9.72 µM | JH-X-119-01 | Various Cancer Cell Lines | Cellular (Cytotoxicity) | [4] |
| IC50 | 57 nM | JH-X-119-01 | YSK4 | Biochemical | [1] |
| IC50 | >10 µM | JH-X-119-01 | IRAK4 | Biochemical | [1][5] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of JH-X-119-01 in your desired cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in media).
-
Treatment: Remove the old media from the cells and add the compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: After incubation, bring the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions. Mix well on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
Western Blot for IRAK1 Pathway Activation
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with JH-X-119-01 at various concentrations for a predetermined time. If applicable, stimulate the cells with an agonist (e.g., LPS at 100 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting to induce pathway activation.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-IRAK1, total IRAK1, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.
Caption: General experimental workflow for assessing JH-X-119-01 potency.
Caption: Troubleshooting decision tree for low cellular potency of JH-X-119-01.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Improving JH-X-119-01 hydrochloride bioavailability for animal studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the bioavailability of JH-X-119-01 hydrochloride for animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is JH-X-119-01 and why is its bioavailability a consideration for in vivo studies?
A1: JH-X-119-01 is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key enzyme in inflammatory signaling pathways.[1][2][3][4][5] For oral administration in animal studies, achieving sufficient and consistent bioavailability is crucial for ensuring adequate systemic exposure to test its efficacy and toxicity. Like many kinase inhibitors, JH-X-119-01 may have poor aqueous solubility, which can limit its oral absorption and, consequently, its bioavailability.[6][7]
Q2: What are the known physicochemical properties of this compound?
Q3: Are there any established in vivo formulations for this compound?
A3: Yes, suppliers of this compound recommend a few formulations for in vivo use. One common vehicle is a co-solvent system designed to maintain the compound in solution. Another option is a suspension in corn oil.[8][10] The choice of formulation will depend on the desired route of administration and the required dose.
Q4: What are the general strategies for improving the oral bioavailability of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Salt Formation: Using a salt form, such as the hydrochloride, is a common strategy to improve solubility and dissolution rate.[11][12][13]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to a faster dissolution rate.[11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution.[14]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form in the gastrointestinal tract.[11]
-
Use of Co-solvents and Surfactants: These excipients can increase the solubility of the drug in the dosing vehicle.[15]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo studies with this compound.
Issue 1: Low or No Detectable Plasma Concentration After Oral Dosing
-
Potential Cause: Poor aqueous solubility and dissolution in the gastrointestinal (GI) tract.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the compound was fully dissolved or homogeneously suspended in the vehicle before administration.
-
Optimize Formulation:
-
If using a suspension, consider reducing the particle size of the compound through micronization.
-
Evaluate a co-solvent system to maintain the drug in solution in the GI tract. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8][10]
-
For higher doses, a lipid-based formulation could be explored.
-
-
Consider pH Effects: The hydrochloride salt's solubility may be higher in the acidic environment of the stomach. Changes in GI pH could lead to precipitation. Buffering the formulation might be a consideration.
-
Issue 2: High Variability in Plasma Concentrations Between Animals
-
Potential Cause: Inconsistent drug dissolution and absorption, physiological differences between animals, or formulation instability.[6]
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, minimize stress to the animals as it can affect GI physiology.
-
Improve Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each animal is dosed to prevent settling of drug particles.
-
Fasting: Standardize the fasting period for animals before dosing, as food can significantly impact the absorption of some drugs.[16]
-
Evaluate a Solution Formulation: Switching from a suspension to a solution-based formulation can reduce variability caused by dissolution rate differences.
-
Issue 3: Compound Precipitation in the Formulation Upon Standing
-
Potential Cause: The compound's solubility limit in the vehicle has been exceeded, or the formulation is not stable.
-
Troubleshooting Steps:
-
Check Solubility: Determine the solubility of this compound in the chosen vehicle at the intended concentration and storage temperature.
-
Adjust Formulation: It may be necessary to increase the proportion of co-solvents or surfactants, or to decrease the drug concentration.
-
Prepare Fresh Formulations: Prepare the dosing formulation immediately before use to minimize the risk of precipitation.
-
Data Presentation
Table 1: Recommended In Vivo Formulations for this compound
| Formulation Component | Formulation 1 (Solution) | Formulation 2 (Suspension) |
| This compound | Up to 2.5 mg/mL | Up to 2.5 mg/mL |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
| Appearance | Clear Solution | Suspension |
Data sourced from MedChemExpress and TargetMol product data sheets.[8][10]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
-
Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent vehicle.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to the powder to constitute 10% of the final volume. Vortex or sonicate until the compound is completely dissolved.
-
Add PEG300 to constitute 40% of the final volume and mix thoroughly.
-
Add Tween-80 to constitute 5% of the final volume and mix until a clear solution is obtained.
-
Add sterile saline to reach the final desired volume (45% of the total) and mix thoroughly.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: In Vivo Bioavailability Study Design (Rodent Model)
-
Objective: To determine the oral bioavailability of this compound.
-
Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound formulation via the respective routes.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of JH-X-119-01 using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) and determine oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Experimental workflow for a bioavailability study.
Caption: Key factors influencing oral bioavailability.
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JH-X-119-01 - MedChem Express [bioscience.co.uk]
- 5. JH-X-119-01 - MedChem Express [bioscience.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
JH-X-119-01 Hydrochloride vs. Dual IRAK1/4 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective IRAK1 inhibitor, JH-X-119-01 hydrochloride, and dual inhibitors of both IRAK1 and IRAK4. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to inform strategic decisions in inflammatory disease and oncology research.
Introduction to IRAK Inhibition
Interleukin-1 receptor-associated kinases (IRAKs) are crucial serine/threonine kinases in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), central to the innate immune response. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. Two key catalytically active members of this family, IRAK1 and IRAK4, have become significant therapeutic targets. While IRAK4 is considered the master regulator, activating IRAK1, emerging evidence points to non-redundant roles for IRAK1, prompting the development of both selective and dual inhibitors.
This guide focuses on comparing the highly selective, covalent IRAK1 inhibitor, this compound, with several dual IRAK1/4 inhibitors, providing a framework for evaluating their potential therapeutic applications.
Mechanism of Action
This compound: A Selective Covalent IRAK1 Inhibitor.[1][2] JH-X-119-01 is a potent and highly selective covalent inhibitor of IRAK1.[2][3] It irreversibly binds to cysteine 302 (C302) within the ATP-binding pocket of IRAK1, thereby blocking its kinase activity.[4][5] This selectivity for IRAK1 over IRAK4 is a key differentiator, allowing for the specific interrogation of IRAK1-dependent signaling pathways.
Dual IRAK1/4 Inhibitors: Broader Spectrum Kinase Inhibition. Dual IRAK1/4 inhibitors are designed to simultaneously block the kinase activity of both IRAK1 and IRAK4.[6] Given the high degree of homology (approximately 90% identity) in the ATP-binding pockets of IRAK1 and IRAK4, many small molecules can inhibit both kinases.[6] This dual inhibition strategy aims to achieve a more comprehensive blockade of the TLR/IL-1R signaling pathway by targeting both the upstream activator (IRAK4) and its primary substrate (IRAK1). Examples of such inhibitors include KME-2780 and R835.[7][8]
Signaling Pathway and Experimental Workflow
To visualize the context of these inhibitors, the following diagrams illustrate the canonical TLR/IL-1R signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: TLR/IL-1R signaling cascade and points of inhibition.
Caption: Workflow for an in vitro cytokine release assay.
Quantitative Data Comparison
The following table summarizes the biochemical potency of this compound and representative dual IRAK1/4 inhibitors.
| Compound | Type | IRAK1 IC₅₀ (nM) | IRAK4 IC₅₀ (nM) | Selectivity Profile |
| JH-X-119-01 | Selective IRAK1 | 9 | >10,000 | Highly selective for IRAK1.[1][8][9] |
| KME-2780 | Dual IRAK1/4 | 19 | 0.5 | Potent dual inhibitor with preference for IRAK4.[8] |
| IRAK 1/4 Inhibitor I | Dual IRAK1/4 | 300 | 200 | Dual inhibitor with similar potency for both kinases.[6] |
| HS-243 | Dual IRAK1/4 | 24 | 20 | Potent dual inhibitor with similar potency for both kinases.[10][11] |
| R835 | Dual IRAK1/4 | N/A | N/A | Described as a potent and selective dual IRAK1/4 inhibitor.[7][12] |
Experimental Data Summary
In Vitro Studies
-
JH-X-119-01: In lipopolysaccharide (LPS)-treated macrophages, JH-X-119-01 (at 10 µM) has been shown to decrease the phosphorylation of NF-κB and reduce the mRNA levels of pro-inflammatory cytokines IL-6 and TNF-α.[13] It exhibits cytotoxic effects in various B-cell lymphoma cell lines, with EC₅₀ values ranging from 0.59 to 9.72 µM.[14]
-
Dual IRAK1/4 Inhibitors: Dual inhibitors like KME-2780 have demonstrated superior efficacy in suppressing leukemic stem/progenitor cell function in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) models compared to selective IRAK4 inhibitors.[4] This suggests that inhibiting both kinases may be necessary to overcome compensatory signaling by IRAK1.[4] In preclinical studies, the dual inhibitor R835 showed more complete suppression of inflammatory cytokines compared to an IRAK4-selective inhibitor.[7]
In Vivo Studies
-
JH-X-119-01: In a mouse model of LPS-induced sepsis, administration of JH-X-119-01 improved survival rates. At doses of 5 mg/kg and 10 mg/kg, survival at day 5 increased to 37.5% and 56.3%, respectively, compared to 13.3% in the vehicle-treated control group.[15]
-
Dual IRAK1/4 Inhibitors: The dual inhibitor AS2444697 has shown renoprotective and anti-inflammatory effects in a rodent model of chronic kidney disease.[1] In a rat model of adjuvant-induced arthritis, AS2444697 was efficacious with an ED₅₀ of 2.7 mg/kg.[13] The dual inhibitor R835 has demonstrated activity in multiple animal models of inflammatory disease.[7]
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against IRAK1 and IRAK4.
-
Methodology:
-
Enzyme and Substrate: Recombinant human IRAK1 and IRAK4 enzymes are utilized with a generic kinase substrate like Myelin Basic Protein (MBP).
-
Assay Principle: The assay quantifies the transfer of the gamma-phosphate from ATP to the substrate by the kinase. This can be measured using radiometric methods (³²P-ATP) or non-radiometric assays such as ADP-Glo™ (Promega), which measures ADP production.
-
Procedure:
-
The kinase reaction is performed in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of the test inhibitor.
-
The reaction is incubated at 30°C for a specified duration (e.g., 60 minutes).
-
The reaction is terminated, and the amount of phosphorylated substrate or ADP generated is quantified.
-
-
Data Analysis: IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blot Analysis for Phospho-Protein Levels
-
Objective: To assess the phosphorylation status of key proteins in the IRAK signaling pathway (e.g., IRAK1, IκBα).
-
Methodology:
-
Cell Treatment: Cells (e.g., THP-1 monocytes) are treated with the inhibitor at various concentrations for a specified time before stimulation with an agonist like LPS.
-
Protein Extraction: Cells are lysed to extract total protein, and the concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins. Antibodies for the total protein are used as a loading control.
-
Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Cytokine Release Assay
-
Objective: To measure the effect of an inhibitor on the production of pro-inflammatory cytokines.
-
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 are commonly used.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the inhibitor for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to stimulate TLR4 and induce cytokine production.
-
Incubation: The cells are incubated for a period sufficient for cytokine production and secretion (e.g., 18-24 hours).
-
Quantification: The cell supernatant is collected, and the concentration of cytokines such as TNF-α and IL-6 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Conclusion
The choice between a selective IRAK1 inhibitor like this compound and a dual IRAK1/4 inhibitor depends on the specific therapeutic context and the desired pharmacological outcome.
-
This compound offers a highly selective tool to dissect the specific roles of IRAK1 in disease pathogenesis. Its covalent mechanism of action may provide a prolonged duration of effect. This selectivity is advantageous for minimizing potential off-target effects that might arise from inhibiting IRAK4.
-
Dual IRAK1/4 inhibitors provide a broader and potentially more potent blockade of the TLR/IL-1R signaling pathway. This approach may be more effective in diseases where both kinases play a significant role or where compensatory signaling by IRAK1 limits the efficacy of a selective IRAK4 inhibitor.
Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential and safety profiles of both selective IRAK1 and dual IRAK1/4 inhibitors in various disease indications. The data and protocols presented in this guide are intended to support researchers in making informed decisions for their drug discovery and development programs.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor AS2444697 on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Class, Dual Degraders of IRAK 1 and IRAK 4 for MyD88-Mutant Blood Cancers - Innovations [innovations.dana-farber.org]
- 4. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wmworkshop.org [wmworkshop.org]
- 6. mdpi.com [mdpi.com]
- 7. IRAK1/4 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PB2019: PHASE 1B CLINICAL STUDY OF IRAK 1/4 INHIBITION FOR LOW-RISK MYELODYSPLASTIC SYNDROMES REFRACTORY/RESISTANT TO PRIOR THERAPIES: A TRIAL IN PROGRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. AS2444697 | IRAK-4 Inhibitor | AmBeed.com [ambeed.com]
- 15. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
A Comparative Efficacy Analysis of JH-X-119-01 and Other Selective IRAK1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selective IRAK1 inhibitor, JH-X-119-01, with other notable inhibitors of the same target. This document synthesizes available experimental data to objectively evaluate its performance and provides an overview of relevant methodologies.
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune response. As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK1 has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases and certain cancers.[1][2] JH-X-119-01 is a highly potent and selective covalent inhibitor of IRAK1.[3][4] This guide compares the efficacy of JH-X-119-01 to other selective and dual-specificity IRAK1 inhibitors, focusing on their biochemical potency, cellular activity, and preclinical efficacy.
Comparative Efficacy of IRAK1 Inhibitors
The following table summarizes the in vitro potency of JH-X-119-01 in comparison to other selective and dual IRAK1/4 inhibitors.
| Inhibitor | Type | IRAK1 IC50 | IRAK4 IC50 | Selectivity for IRAK1 over IRAK4 | Key Findings |
| JH-X-119-01 | Covalent, Selective IRAK1 | 9 nM[3][5][6] | >10,000 nM[5][6] | >1111-fold | Potent and highly selective for IRAK1.[5][6] Exhibits cytotoxic effects in various lymphoma cell lines and shows efficacy in a mouse model of sepsis.[3][5][7] |
| Pacritinib | Reversible, Selective IRAK1 | 6 nM[8] | 177 nM[8] | ~30-fold | A clinical-stage inhibitor that also targets JAK2.[1] Demonstrates anti-inflammatory and anti-tumor activity.[1] |
| THZ-2-118 | Covalent, IRAK1/JNK | 14.2 nM[6] | Not reported | Selective for IRAK1 over IRAK4 | A lead compound for the development of JH-X-119-01, but with off-target effects on JNK kinases.[6][9] |
| IRAK-1-4 Inhibitor I | Reversible, Dual IRAK1/4 | 300 nM | 200 nM | Non-selective | A dual inhibitor used in preclinical studies to probe the combined role of IRAK1 and IRAK4. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of IRAK1 inhibitors, it is crucial to visualize the signaling cascade they modulate and the experimental procedures used to assess their efficacy.
Figure 1: IRAK1 Signaling Pathway to NF-κB Activation.
Figure 2: General Experimental Workflow for IRAK1 Inhibitor Evaluation.
Detailed Experimental Methodologies
Biochemical Kinase Assay (In Vitro)
The inhibitory activity of compounds against IRAK1 is quantified using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.
-
Objective: To determine the concentration of the inhibitor that results in 50% inhibition (IC50) of IRAK1 kinase activity.
-
Materials: Recombinant human IRAK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test inhibitor.
-
Procedure:
-
The IRAK1 enzyme is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ reagent and a luminometer.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Western Blot for IRAK1 Phosphorylation
This assay assesses the ability of an inhibitor to block IRAK1 activation within a cellular context.
-
Objective: To measure the inhibition of IRAK1 phosphorylation in response to a stimulus.
-
Cell Lines: Human monocytic cell lines (e.g., THP-1) or other relevant cell types.
-
Procedure:
-
Cells are pre-treated with the IRAK1 inhibitor or a vehicle control for a specified duration.
-
The cells are then stimulated with an agonist such as lipopolysaccharide (LPS) to induce IRAK1 phosphorylation.
-
Following stimulation, the cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated IRAK1 (p-IRAK1) and total IRAK1.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
The band intensities are quantified to determine the ratio of p-IRAK1 to total IRAK1.
-
Cytokine Release Assay
This assay measures the downstream functional consequences of IRAK1 inhibition.
-
Objective: To quantify the reduction in pro-inflammatory cytokine production following inhibitor treatment.
-
Procedure:
-
Similar to the Western blot protocol, cells are pre-treated with the inhibitor and then stimulated with an appropriate agonist.
-
After a suitable incubation period, the cell culture supernatant is collected.
-
The concentration of cytokines such as TNF-α and IL-6 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
-
In Vivo Sepsis Model
Preclinical efficacy can be evaluated in animal models, such as LPS-induced sepsis in mice.
-
Objective: To assess the ability of the IRAK1 inhibitor to improve survival and reduce inflammation in a model of systemic inflammation.
-
Procedure:
-
Mice are administered the IRAK1 inhibitor or a vehicle control.
-
Sepsis is induced by intraperitoneal injection of a lethal dose of LPS.
-
The survival rate of the mice is monitored over several days.
-
In some studies, blood or tissue samples may be collected to measure inflammatory markers.
-
Conclusion
JH-X-119-01 stands out as a highly potent and selective covalent inhibitor of IRAK1. Its superior selectivity for IRAK1 over IRAK4, when compared to dual inhibitors and even other selective inhibitors like Pacritinib, suggests a more targeted therapeutic approach with a potentially lower risk of off-target effects. The experimental data from biochemical and cell-based assays, along with in vivo studies, consistently demonstrate its efficacy in inhibiting the IRAK1 signaling pathway. For researchers in the field of immunology and oncology, JH-X-119-01 represents a valuable tool for investigating the specific roles of IRAK1 and a promising candidate for further therapeutic development.
References
- 1. IRAK1 Kinase Enzyme Activity Assay | Complete, Ready-to-Use Kit | Eurofins Calixar [calixar.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. ATM and IRAK1 orchestrate two distinct mechanisms of NF-κB activation in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Functional analysis of the interleukin-1-receptor-associated kinase (IRAK-1) in interleukin-1 beta-stimulated nuclear factor kappa B (NF-kappa B) pathway activation: IRAK-1 associates with the NF-kappa B essential modulator (NEMO) upon receptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. IRAK1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
A Comparative Guide to JH-X-119-01 Hydrochloride and Other Chemical Probes for IRAK1 Function
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in innate immune signaling pathways.[1][2][3] Dysregulation of IRAK1 activity is implicated in a variety of inflammatory diseases and cancers, making it an attractive therapeutic target.[2][4] Chemical probes are indispensable tools for dissecting the biological functions of kinases like IRAK1 and for validating them as drug targets. This guide provides a comprehensive comparison of JH-X-119-01 hydrochloride, a potent and selective covalent IRAK1 inhibitor, with other available chemical probes.
Overview of IRAK1 Signaling
IRAK1 is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1][3][4] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK family members, including the catalytically active IRAK4 and IRAK1.[4][5] IRAK4 phosphorylates and activates IRAK1, which then dissociates from the receptor complex and interacts with TRAF6, an E3 ubiquitin ligase.[1] This leads to the activation of downstream pathways, including NF-κB and MAP kinases, culminating in the production of pro-inflammatory cytokines.[1][4]
Comparison of IRAK1 Chemical Probes
The ideal chemical probe is highly potent, selective, and well-characterized for its mechanism of action. This section compares this compound with other commonly used or recently developed IRAK1-targeting compounds.
Biochemical Potency
The biochemical potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) in an in vitro kinase assay.
| Compound | Type | IRAK1 IC50 (nM) | IRAK4 IC50 (nM) | Other Key Targets (IC50) | Reference(s) |
| JH-X-119-01 | Covalent Inhibitor | 9 | >10,000 | YSK4 (57 nM), MEK3 (N/A) | [6][7][8][9] |
| Pacritinib | Reversible Inhibitor | 6 | 177 | JAK2, FLT3 | [10][11] |
| THZ-2-118 | Covalent Inhibitor | 14.2 | Selective over IRAK4 | JNK1/2/3 | [6][8][10] |
| JH-1-25 | Reversible Inhibitor | 9.3 | 17.0 | - | [10] |
| 1,4-Naphthoquinone | Reversible Inhibitor | - | - | Selective for IRAK1 | [11] |
This compound stands out for its high potency against IRAK1 and exceptional selectivity against IRAK4, a closely related kinase in the same pathway.[6][7][8] Its covalent mechanism of action, irreversibly binding to Cysteine 302 of IRAK1, makes it a durable probe for in vitro and in vivo studies.[6][7]
Cellular Activity and Selectivity
Beyond biochemical assays, it is crucial to evaluate a probe's performance in a cellular context. This includes measuring its ability to inhibit IRAK1 activity in cells (EC50) and its broader effects on the kinome.
| Compound | Type | Cellular Activity (EC50/DC50) | Kinome Selectivity (S10 @ 1µM) | Key Cellular Effects | Reference(s) |
| JH-X-119-01 | Covalent Inhibitor | 0.59 - 9.72 µM (EC50) | 0.01 | Cytotoxic in MYD88-mutant lymphoma cells | [6][8] |
| JNJ-1013 (Degrader-3) | PROTAC Degrader | 3 nM (DC50 in HBL-1) | - | Induces IRAK1 degradation | [12][13] |
JH-X-119-01 demonstrates moderate cytotoxic effects in cancer cell lines that are dependent on IRAK1 signaling.[6] A newer class of molecules, PROTAC (PROteolysis TArgeting Chimera) degraders like JNJ-1013, offer an alternative mechanism by inducing the degradation of the IRAK1 protein.[12][13] This can be particularly useful for studying the non-catalytic scaffolding functions of IRAK1.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the proper use and evaluation of chemical probes.
Biochemical IRAK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and is suitable for determining the IC50 of inhibitors against purified IRAK1 enzyme.[14]
Materials:
-
Recombinant human IRAK1 enzyme
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
White 96-well or 384-well assay plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%). Include a DMSO-only vehicle control.
-
Reaction Setup:
-
To each well of a white assay plate, add the test inhibitor or vehicle.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and MBP substrate. Add this master mix to all wells.
-
-
Initiate Reaction: Add diluted IRAK1 enzyme to each well to start the reaction. For the "no enzyme" control, add buffer instead.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Generation:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for another 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cellular Western Blot for IRAK1 Phosphorylation
This protocol allows for the assessment of an inhibitor's ability to block IRAK1 activation in a cellular context by measuring its phosphorylation.[16]
Materials:
-
Cell line expressing IRAK1 (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide, LPS)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to induce IRAK1 phosphorylation.[17] Include unstimulated and stimulant-only controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-IRAK1 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software. Normalize the phospho-IRAK1 signal to the total IRAK1 and loading control signals.
-
Conclusion
This compound is a highly valuable chemical probe for studying IRAK1 biology. Its exceptional potency, selectivity over IRAK4, and covalent mechanism of action make it a superior tool compared to less selective or dual-target inhibitors. For researchers investigating the scaffolding functions of IRAK1, newer modalities like PROTAC degraders represent a powerful complementary approach. The selection of the appropriate chemical probe will depend on the specific biological question being addressed. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other IRAK1-targeting compounds.
References
- 1. IRAK1 - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JH-X-119-01 | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. iwmf.com [iwmf.com]
- 9. JH-X-119-01 - MedChem Express [bioscience.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. 1,4-Naphthoquinone Is a Potent Inhibitor of IRAK1 Kinases and the Production of Inflammatory Cytokines in THP-1 Differentiated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
Validating IRAK1 as a Therapeutic Target: A Comparative Guide Featuring JH-X-119-01 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a key signaling node in innate immunity.[1][2] Its involvement in Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways, which can become dysregulated in numerous autoimmune diseases and cancers, establishes IRAK1 as a promising therapeutic target.[3][4] This guide provides a comparative analysis of tools for validating IRAK1, with a focus on the potent and selective covalent inhibitor, JH-X-119-01 hydrochloride.
IRAK1 Signaling Pathway
Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited, which in turn recruits IRAK family kinases.[2][5] IRAK4 phosphorylates and activates IRAK1.[2] Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the activation of downstream pathways, primarily the NF-κB and MAPK signaling cascades.[1][5] These pathways culminate in the production of pro-inflammatory cytokines.[5]
Figure 1. Simplified IRAK1 signaling pathway and point of inhibition by JH-X-119-01.
Comparative Analysis of IRAK1 Inhibitors
JH-X-119-01 is a covalent inhibitor that demonstrates high potency and selectivity for IRAK1.[6][7] It irreversibly binds to cysteine 302 in the IRAK1 kinase domain.[3][6] This selectivity is a key advantage over dual or multi-kinase inhibitors, which can produce off-target effects. The table below compares JH-X-119-01 with other known IRAK1 inhibitors.
| Compound | Target(s) | Type | IRAK1 IC₅₀ (nM) | IRAK4 IC₅₀ (nM) | Cellular EC₅₀ (µM) | Key Features & Notes |
| JH-X-119-01 | IRAK1 | Covalent, Irreversible | 9.0 - 9.3 [3][8][9] | >10,000 [7][8] | 0.59 - 12.1 [3][9] | Highly selective for IRAK1 over IRAK4. Synergistic with BTK inhibitor ibrutinib.[3][6] |
| Pacritinib | JAK2, FLT3, IRAK1 | Reversible | 6.0[4] | 177[4] | Not specified for IRAK1 | Clinically approved for myelofibrosis; potent multikinase inhibitor.[4] |
| IRAK-1/4 Inhibitor I | IRAK1, IRAK4 | Reversible | 300[10] | 200[10] | Not specified | Dual inhibitor, useful as a tool compound for blocking both kinases.[10] |
| HS-243 | IRAK1, IRAK4 | Reversible | 24[11] | 20[11] | Not specified | Highly selective dual inhibitor over other kinases like TAK1.[11] |
Experimental Validation Workflow
Validating a therapeutic target like IRAK1 involves a multi-step process, starting from in vitro biochemical assays and progressing to cellular and in vivo models to confirm target engagement and functional effects.
Figure 2. A typical experimental workflow for validating an IRAK1 inhibitor.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's efficacy and mechanism of action. Below are protocols for key experiments used to validate IRAK1 inhibitors.
In Vitro IRAK1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of IRAK1 by measuring ATP consumption.
-
Principle: The amount of ADP generated in the kinase reaction is converted to a luminescent signal. The signal intensity is inversely correlated with IRAK1 activity.
-
Protocol Outline:
-
Reaction Setup: In a 96-well plate, add 1x Kinase Assay Buffer, 500 µM ATP, and the substrate (e.g., Myelin Basic Protein).[12]
-
Inhibitor Addition: Add serial dilutions of JH-X-119-01 or a vehicle control (e.g., DMSO) to the wells. The final DMSO concentration should not exceed 1%.[12][13]
-
Enzyme Initiation: Add purified recombinant IRAK1 enzyme (e.g., 1 ng/µL) to initiate the reaction.[12]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[12]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.[12]
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for another 45 minutes at room temperature.[12]
-
Data Acquisition: Measure luminescence using a plate reader. Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of the inhibitor.[14]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of an inhibitor to its target protein in a cellular environment.[15]
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[15][16]
-
Protocol Outline:
-
Cell Treatment: Culture cells (e.g., THP-1 monocytes) to 80-90% confluency. Treat cells with JH-X-119-01 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).[17][18]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.[15][16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.[17][19]
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured IRAK1) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.[15][17]
-
Protein Quantification: Transfer the supernatant to a new tube. Quantify the amount of soluble IRAK1 in each sample using Western blotting with an anti-IRAK1 antibody.[17][20]
-
Data Analysis: Plot the band intensity of soluble IRAK1 against the temperature. A rightward shift in the melting curve for the drug-treated group compared to the vehicle group indicates target engagement.[15]
-
NF-κB Luciferase Reporter Assay
This assay measures the functional consequence of IRAK1 inhibition on the NF-κB signaling pathway.
-
Principle: Cells are transfected with a plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway induces luciferase expression, which can be quantified by measuring luminescence.[19][21]
-
Protocol Outline:
-
Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) one day prior to the experiment.[21]
-
Inhibitor Treatment: Pre-treat the transfected cells with various concentrations of JH-X-119-01 or vehicle for 1-2 hours.[21]
-
Stimulation: Stimulate the cells with an NF-κB activator, such as LPS (100 ng/mL) or TNF-α (20 ng/mL), for 6-8 hours to activate the IRAK1 pathway.[21][22][23]
-
Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer.[23]
-
Luminescence Reading: Measure the firefly and Renilla luciferase activity in the cell lysates using a luminometer according to the dual-luciferase assay system manufacturer's protocol.[23]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. A decrease in the normalized luciferase activity in the inhibitor-treated, stimulated cells compared to the stimulated-only cells indicates inhibition of the NF-κB pathway.[21]
-
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK1 - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects | MDPI [mdpi.com]
- 4. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
JH-X-119-01 Hydrochloride Demonstrates Superior Kinase Selectivity Over THZ-2-118
For researchers in immunology, oncology, and drug discovery, the quest for highly selective kinase inhibitors is paramount to achieving targeted therapeutic effects while minimizing off-target toxicities. In a direct comparison, JH-X-119-01 hydrochloride emerges as a significantly more selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) than its predecessor, THZ-2-118, primarily due to the elimination of potent off-target effects on the JNK kinase family.
This compound is a potent and selective covalent inhibitor of IRAK1, developed to improve upon the selectivity profile of THZ-2-118.[1] While both compounds effectively inhibit IRAK1, THZ-2-118 suffers from potent inhibition of JNK1/2/3, limiting its utility as a specific IRAK1 probe.[1][2] JH-X-119-01 was specifically designed to abrogate this JNK activity, resulting in a compound with exceptional kinome selectivity.[1]
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50) of JH-X-119-01 and THZ-2-118 against their primary target and key off-targets.
| Target Kinase | JH-X-119-01 IC50 (nM) | THZ-2-118 IC50 (nM) |
| IRAK1 | 9[3][4][5][6] | 14.2[1][2] |
| IRAK4 | No inhibition up to 10 µM[3][5][7] | No inhibition at 10 µM[2] |
| JNK1/2/3 | Not reported as significant | 1-2[2] |
| YSK4 | 57[1][3][5] | Not reported |
| MEK3 | Off-target inhibition noted[1][3][5] | Not reported |
Enhanced Selectivity Profile of JH-X-119-01
JH-X-119-01 demonstrates a remarkable improvement in selectivity. It potently inhibits IRAK1 with an IC50 of 9 nM while showing no activity against the closely related IRAK4 at concentrations up to 10 µM.[3][5][7] A comprehensive kinome scan revealed off-target inhibition of only two other kinases: YSK4 (IC50 of 57 nM) and MEK3.[1][3][5] In contrast, THZ-2-118, while also selective for IRAK1 over IRAK4, exhibits potent, low nanomolar inhibition of the JNK kinase family, a significant off-target activity that complicates its use in specifically studying IRAK1 function.[1][2]
The development of JH-X-119-01 involved a chemical modification strategy to merge the favorable IRAK1-selective features of the THZ-series with the broader kinome selectivity of another compound series, effectively engineering out the JNK activity.[1]
Mechanism of Action
Both JH-X-119-01 and THZ-2-118 are covalent inhibitors that target a cysteine residue within IRAK1.[1] Mass spectrometry studies have confirmed that JH-X-119-01 irreversibly binds to Cysteine 302 of IRAK1.[1][7] This covalent mechanism contributes to their high potency.
Experimental Protocols
Kinase Inhibition Assays (Biochemical IC50 Determination): The inhibitory activity of the compounds was determined using in vitro biochemical assays. Recombinant human IRAK1 kinase was incubated with the substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like radiometric assays (e.g., using ³²P-ATP) or fluorescence-based assays. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was then calculated from the dose-response curve.
KinomeScan Selectivity Profiling: A comprehensive kinase selectivity profile for JH-X-119-01 was generated using the KINOMEScan™ platform. This competition binding assay quantifies the interaction of a test compound with a large panel of human kinases (e.g., 468 kinases).[5] The compound is tested at a fixed concentration (e.g., 1 µM), and its ability to displace a proprietary ligand from the ATP-binding site of each kinase is measured. The results are reported as a percentage of control, with lower percentages indicating stronger binding and potential inhibition. This method provides a broad overview of a compound's selectivity across the kinome.
Signaling Pathway and Inhibitor Selectivity
Figure 1. Comparison of the kinase selectivity profiles of THZ-2-118 and JH-X-119-01.
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THZ-2-118 |CAS:1644498-54-3 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 5. JH-X-119-01 | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
In Vitro Target Engagement of JH-X-119-01 Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JH-X-119-01 Hydrochloride's Performance Against Alternative IRAK Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive in vitro validation of the target engagement of this compound, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The performance of JH-X-119-01 is objectively compared with other known IRAK1 and IRAK4 inhibitors, with supporting data from biochemical and cellular assays. Detailed methodologies for key experiments are provided to enable critical evaluation and replication.
Quantitative Performance Comparison
The following table summarizes the in vitro potency and selectivity of this compound in comparison to a panel of alternative IRAK inhibitors.
| Compound | Target(s) | IC50 (nM) | Selectivity Highlights | Reference(s) |
| This compound | IRAK1 | 9 | >1,100-fold vs. IRAK4 (>10,000 nM) | [1][2] |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 | ~7,000-fold vs. IRAK1 | [3][4] |
| Emavusertib (CA-4948) | IRAK4 | <50 | >500-fold vs. IRAK1 | [5][6] |
| IRAK-1-4 Inhibitor I | IRAK1/4 | 300 (IRAK1), 200 (IRAK4) | Dual inhibitor | [1][7] |
| AS2444697 | IRAK4 | 21 | 30-fold vs. IRAK1 | [5][8] |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55 | High selectivity for IRAK4 | [9] |
| ND-2158 | IRAK4 | 1.3 | High selectivity for IRAK4 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established techniques and information gathered from the cited literature.
Biochemical Kinase Activity Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human IRAK1 or IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Test compounds (e.g., JH-X-119-01) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which measures luminescence.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.
Materials:
-
Cells expressing the target protein (e.g., HEK293T cells overexpressing IRAK1)
-
Cell culture medium
-
Test compound (e.g., JH-X-119-01)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blot or ELISA reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle for a specific duration (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
In-Cell Western for IRAK1 Phosphorylation
This assay quantifies the phosphorylation of a target protein within cells as a measure of upstream kinase inhibition.
Materials:
-
Cells responsive to a relevant stimulus (e.g., THP-1 monocytes)
-
Cell culture medium
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test compound (e.g., JH-X-119-01)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H₂O₂ in PBS)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IRAK1 and anti-total-IRAK1)
-
Fluorescently labeled secondary antibodies
-
96-well black-walled plates
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well black-walled plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a specific agonist (e.g., LPS) for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.
-
Fix and quench the cells.
-
Permeabilize the cells and block non-specific binding sites.
-
Incubate with primary antibodies against the phosphorylated target and the total target protein.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Acquire fluorescent signals using an imaging system.
-
Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Visualizations
Signaling Pathway of JH-X-119-01 Target Engagement
The following diagram illustrates the signaling pathway in which IRAK1 is a key component and highlights the point of inhibition by JH-X-119-01.
Caption: IRAK1 signaling cascade and the inhibitory action of JH-X-119-01.
Experimental Workflow for Target Engagement Validation
The following diagram outlines the key experimental workflows used to validate the in vitro target engagement of JH-X-119-01.
Caption: Workflow for in vitro validation of JH-X-119-01 target engagement.
References
- 1. mdpi.com [mdpi.com]
- 2. nimbustx.com [nimbustx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AS 2444697 | IRAK | Tocris Bioscience [tocris.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
JH-X-119-01 Hydrochloride: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity profile of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The information presented is intended to assist researchers in evaluating its suitability for their studies and to provide context against other available IRAK1 inhibitors.
Executive Summary
JH-X-119-01 is a highly selective covalent inhibitor of IRAK1 with a reported IC50 of 9 nM.[1][2][3][4][5] Its selectivity has been demonstrated by its lack of inhibition against the closely related IRAK4 at concentrations up to 10 μM.[1][3][6][7][8] Kinome-wide screening has revealed off-target activity against only two other kinases, YSK4 and MEK3.[6][7][8] This high selectivity, coupled with its covalent mechanism of action, makes JH-X-119-01 a valuable tool for studying the specific roles of IRAK1 in various signaling pathways.
Comparative Selectivity Data
The following tables summarize the inhibitory activity of JH-X-119-01 and selected alternative IRAK1 inhibitors.
Table 1: In Vitro Inhibitory Activity of JH-X-119-01
| Target | IC50 / Activity | Reference(s) |
| IRAK1 | 9 nM | [1][2][3][4][5][6] |
| IRAK4 | No inhibition up to 10 μM | [1][3][6][7][8] |
| YSK4 | 57 nM | [6][8] |
| MEK3 | Inhibition observed, IC50 not determined | [6][7][8] |
Table 2: Comparison with Alternative IRAK1 Inhibitors
| Compound | IRAK1 IC50 | IRAK4 IC50 | Selectivity (IRAK4/IRAK1) | Key Features | Reference(s) |
| JH-X-119-01 | 9 nM | >10,000 nM | >1111-fold | Covalent, highly selective | [1][3][6][7][8] |
| Pacritinib | 6 nM | 177 nM | ~30-fold | Dual JAK2/FLT3 inhibitor with IRAK1 activity | [9] |
| IRAK-1/4 Inhibitor I | 300 nM | 200 nM | ~0.7-fold | Dual IRAK1/IRAK4 inhibitor | [9][10] |
| 1,4-Naphthoquinone | 914 nM | - | - | Natural product, selective for IRAK1 |
Experimental Protocols
KINOMEScan™ Selectivity Profiling
The KINOMEScan™ assay platform is a competition-based binding assay used to determine the selectivity of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
Workflow:
Figure 1: KINOMEScan™ Experimental Workflow.
Detailed Steps:
-
Preparation: A panel of DNA-tagged kinases is prepared. The test compound (JH-X-119-01) is serially diluted.
-
Binding Assay: The kinases are incubated with the immobilized ligand and the test compound in a multi-well plate.
-
Capture and Wash: The kinase-ligand complexes are captured on a solid support, and unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.
IRAK1 Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
Workflow:
Figure 2: ADP-Glo™ Kinase Assay Workflow.
Detailed Steps:
-
Kinase Reaction Setup: In a multi-well plate, combine the IRAK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and varying concentrations of JH-X-119-01.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the produced ADP to ATP and initiates a luciferase reaction. Incubate at room temperature.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
IC50 Determination: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mass Spectrometry for Covalent Binding Analysis
Intact protein mass spectrometry is used to confirm the covalent binding of JH-X-119-01 to IRAK1.
Principle: This technique measures the precise molecular weight of the protein. A covalent modification by an inhibitor will result in a predictable mass shift in the protein's molecular weight.
Workflow:
Figure 3: Mass Spectrometry Workflow for Covalent Binding.
Detailed Steps:
-
Incubation: Purified IRAK1 protein is incubated with JH-X-119-01 to allow for covalent bond formation. A control sample with the protein and vehicle (e.g., DMSO) is also prepared.
-
Sample Cleanup: The reaction mixture is desalted to remove excess inhibitor and other small molecules.
-
LC-MS Analysis: The protein sample is introduced into a mass spectrometer, often coupled with liquid chromatography for separation.
-
Data Analysis: The mass spectrum of the inhibitor-treated protein is compared to the control. A mass increase corresponding to the molecular weight of JH-X-119-01 confirms covalent binding.
Signaling Pathway Context
JH-X-119-01 targets IRAK1, a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are crucial for the innate immune response.
Figure 4: Simplified TLR/IL-1R Signaling Pathway and the Target of JH-X-119-01.
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then associates with TRAF6, leading to the activation of downstream signaling cascades, including NF-κB and MAP kinases, which drive the expression of pro-inflammatory genes. By selectively inhibiting IRAK1, JH-X-119-01 can be used to probe the specific contributions of this kinase to these critical inflammatory pathways.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assayquant.com [assayquant.com]
- 7. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
JH-X-119-01: A Comparative Analysis of Cytotoxic Effects in MYD88 Mutated vs. Wild-Type Cells
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of the selective IRAK1 inhibitor, JH-X-119-01, in cancer cell lines harboring activating mutations in the MYD88 gene versus those with a wild-type MYD88 status. The data presented herein is intended for researchers, scientists, and drug development professionals investigating targeted therapies for B-cell lymphomas and other malignancies driven by aberrant MYD88 signaling.
JH-X-119-01 is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key downstream effector in the MYD88 signaling pathway.[1][2][3] Activating mutations in MYD88, particularly the L265P variant, are highly prevalent in various B-cell malignancies, including Waldenström's macroglobulinemia (WM) and the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1] These mutations lead to constitutive activation of the NF-κB pro-survival pathway, making IRAK1 an attractive therapeutic target. This guide summarizes the available preclinical data on the differential sensitivity of cancer cells to JH-X-119-01 based on their MYD88 mutational status.
Quantitative Analysis of Cytotoxic Activity
JH-X-119-01 has demonstrated potent cytotoxic activity in a panel of B-cell lymphoma cell lines expressing mutant MYD88. The half-maximal effective concentration (EC50) values, representing the concentration of the drug that inhibits cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | MYD88 Mutation Status | JH-X-119-01 EC50 (µM) |
| OCI-Ly19 | DLBCL | Mutated | 0.59 |
| OCI-Ly3 | DLBCL | Mutated | 9.72 |
| OCI-Ly7 | DLBCL | Mutated | 2.39 |
| TMD8 | DLBCL | Mutated | Not explicitly provided, but synergistic with Ibrutinib |
| BCWM.1 | WM | Mutated | Not explicitly provided, but synergistic with Ibrutinib |
| RPMI-8226 | Multiple Myeloma | Mutated | 5.13 |
| Ramos | Burkitt's Lymphoma | Mutated | 1.79 |
Data sourced from studies where cells were incubated with JH-X-119-01 for 72 hours and viability was assessed using the CellTiter-Glo assay.[1]
Mechanism of Action and Signaling Pathways
JH-X-119-01 is a covalent inhibitor that irreversibly binds to a cysteine residue (C302) in the kinase domain of IRAK1.[1] This action blocks the downstream signaling cascade that is hyperactivated in MYD88-mutated cells.
Signaling in MYD88 Mutated Cells
In cells with mutated MYD88, the protein spontaneously assembles into a "Myddosome" complex, leading to the recruitment and activation of IRAK4 and IRAK1. Activated IRAK1 then triggers a cascade that results in the activation of the transcription factor NF-κB, which promotes cell survival and proliferation. JH-X-119-01's inhibition of IRAK1 disrupts this oncogenic signaling pathway.
Signaling in MYD88 Wild-Type Cells
In wild-type cells, the MYD88 pathway is typically activated only upon ligand binding to Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R). Without this stimulus, the pathway is largely quiescent, and therefore, the cells are less dependent on IRAK1 signaling for survival. This provides a strong rationale for the selective cytotoxicity of JH-X-119-01 in MYD88-mutated contexts.
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxic effects of JH-X-119-01 based on published methodologies.[1]
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium.
-
Compound Preparation: Prepare a serial dilution of JH-X-119-01 in DMSO, and then further dilute in cell culture medium to the desired final concentrations.
-
Treatment: Add the diluted compound to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Reading: After incubation, add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the EC50 value.
Conclusion
The available preclinical data strongly support the selective cytotoxic activity of JH-X-119-01 in cancer cells harboring activating MYD88 mutations. This selectivity is rooted in the dependency of these cells on the constitutively active IRAK1 signaling pathway for their survival. While direct comparative cytotoxicity data in MYD88 wild-type cells is currently limited in the public domain, the mechanism of action of JH-X-119-01 suggests a significantly wider therapeutic window in this context. Further studies are warranted to fully elucidate the differential sensitivity and to explore the full potential of JH-X-119-01 as a targeted therapy for MYD88-mutated malignancies. Additionally, studies have shown that co-treatment of JH-X-119-01 with the BTK inhibitor ibrutinib results in synergistic killing of MYD88 mutated cells.[1]
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic MYD88 mutations in lymphoma: novel insights and therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of JH-X-119-01 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of JH-X-119-01 hydrochloride, ensuring the protection of personnel and the environment.
Key Chemical and Physical Properties
A thorough understanding of a compound's properties is foundational to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C25H21ClN6O3[8] |
| Molecular Weight | 488.93 g/mol [8] |
| Appearance | Solid[1] |
| Color | Yellow[1] |
| Solubility | Soluble in DMSO[1][5][8] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture).[8] |
Procedural Guidance for Disposal
The following step-by-step process outlines the recommended procedure for the disposal of this compound, synthesized from established guidelines for laboratory chemical waste.
Step 1: Waste Identification and Classification
All laboratory personnel must treat chemical waste, including this compound and any materials it has contaminated, as hazardous unless confirmed otherwise by a designated chemical safety officer.[9] This includes unused or expired compounds, solutions, and contaminated labware such as pipette tips, gloves, and empty containers.
Step 2: Proper Waste Segregation
To prevent dangerous chemical reactions, it is imperative to segregate waste streams.[10]
-
Solid Waste: Dispose of solid this compound in its original container or a clearly labeled, compatible container.[11] Do not mix with liquid waste.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container.[12] Halogenated and non-halogenated solvent wastes should generally be kept separate.[10]
-
Contaminated Labware: Items such as gloves, bench paper, and pipette tips that are contaminated with the compound should be double-bagged in clear plastic bags for visual inspection.[11] Sharps, like needles or broken glass, must be placed in a designated puncture-resistant sharps container.[13]
Step 3: Container Selection and Labeling
The integrity of waste containment is crucial for safety.
-
Container Compatibility: Use containers made of materials compatible with the chemical waste.[10][11] For instance, avoid metal containers for corrosive materials.[12] The original product container is often a suitable choice for its waste.[10]
-
Secure Closure: All waste containers must have tightly fitting screw-on caps and be kept closed except when adding waste.[10][11][12]
-
Accurate Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), its concentration, and the date accumulation began.[10][12] Do not use chemical formulas or abbreviations.[10]
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for the temporary storage of hazardous waste.
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[11][14]
-
Containment: Store waste containers in secondary containment to catch any potential leaks.[9][11]
-
Accumulation Limits: Do not exceed the storage limit of 55 gallons for hazardous waste or one quart for acutely toxic waste in an SAA.[14]
Step 5: Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed waste disposal service.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS or a similar department is responsible for the collection and final disposal of chemical waste.[14]
-
Waste Pickup Request: Follow your institution's procedures to request a waste pickup, ensuring all containers are properly labeled and sealed.[12][14]
Step 6: Decontamination of Empty Containers
Properly decontaminated containers can often be disposed of as regular trash.
-
Triple Rinsing: Empty containers that held this compound should be triple rinsed with a suitable solvent capable of removing the residue.[9][15] The rinsate must be collected and disposed of as hazardous waste.[9]
-
Defacing Labels: Completely remove or deface the original labels from the rinsed container before disposal.[9][15]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
By adhering to these established protocols, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 2. JH-X-119-01 - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. iwmf.com [iwmf.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. vumc.org [vumc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
